VER-00158411
Description
Properties
IUPAC Name |
1-benzyl-N-[5-[5-[3-(dimethylamino)-2,2-dimethylpropoxy]-1H-indol-2-yl]-6-oxo-1H-pyridin-3-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O3/c1-31(2,19-36(3)4)20-40-25-10-11-27-22(12-25)13-28(35-27)26-14-24(16-32-30(26)39)34-29(38)23-15-33-37(18-23)17-21-8-6-5-7-9-21/h5-16,18,35H,17,19-20H2,1-4H3,(H,32,39)(H,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQMZUHAMVOEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)COC1=CC2=C(C=C1)NC(=C2)C3=CC(=CNC3=O)NC(=O)C4=CN(N=C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VER-00158411 (VER-155008): An In-Depth Technical Guide to its Mechanism of Action as an Hsp70 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VER-155008 (initially misidentified as VER-00158411) is a potent, adenosine-derived small molecule inhibitor of the Heat shock protein 70 (Hsp70) family of molecular chaperones. By competitively binding to the nucleotide-binding domain (NBD) of Hsp70, VER-155008 disrupts its ATP-dependent chaperone activity, which is critical for the folding, stability, and trafficking of numerous client proteins. In cancer cells, where Hsp70 is often overexpressed and plays a crucial role in promoting survival and therapeutic resistance, inhibition by VER-155008 leads to the degradation of oncogenic client proteins, cell cycle arrest, and the induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of VER-155008, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
Core Mechanism of Action: Competitive Inhibition of Hsp70 ATPase Activity
The primary mechanism of action of VER-155008 is its function as an ATP-competitive inhibitor of Hsp70. The chaperone activity of Hsp70 is intrinsically linked to its ability to bind and hydrolyze ATP. This process drives conformational changes that are necessary for the binding and release of its client proteins.
VER-155008, being an adenosine (B11128) analog, binds to the nucleotide-binding domain (NBD) of Hsp70, the same pocket that ATP occupies. This binding event locks Hsp70 in a conformation that prevents the binding and subsequent hydrolysis of ATP.[1][2] Without ATP hydrolysis, the chaperone cycle is halted, leading to an accumulation of misfolded client proteins and ultimately triggering cellular stress and apoptosis. X-ray crystallography studies have confirmed that VER-155008 binds directly to the ATPase pocket of Hsp70.
Quantitative Data
The inhibitory effects of VER-155008 have been quantified across various biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: Biochemical Inhibitory Activity of VER-155008
| Target Protein | Assay Type | IC50 | Dissociation Constant (Kd) | Reference(s) |
| Hsp70 | Cell-free | 0.5 µM | 0.3 µM | [3][4] |
| Hsc70 | Cell-free | 2.6 µM | - | [3][4] |
| Grp78 (BiP) | Cell-free | 2.6 µM | - | [3][4] |
| Hsp90 | Cell-free | >200 µM | - | [3] |
Table 2: Anti-proliferative Activity of VER-155008 in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference(s) |
| HCT116 | Colon Carcinoma | 5.3 | [2][3] |
| HT29 | Colon Carcinoma | 12.8 | [2][3] |
| BT474 | Breast Carcinoma | 10.4 | [2][3] |
| MDA-MB-468 | Breast Carcinoma | 14.4 | [2][3] |
| PC12 | Pheochromocytoma | ~15 (at 72h) | [1] |
| 211H | Pleural Mesothelioma | 2.2 (at 72h) | [5] |
| H2452 | Pleural Mesothelioma | 1.5 (at 72h) | [5] |
| H28 | Pleural Mesothelioma | 3.1 (at 72h) | [5] |
Table 3: Induction of Apoptosis in PC12 Pheochromocytoma Cells by VER-155008 (48h treatment)
| VER-155008 Concentration (µM) | Apoptotic Rate (%) |
| 0 (Control) | 2.2 ± 0.1 |
| 20 | 4.0 ± 0.1 |
| 40 | 7.2 ± 0.6 |
| 60 | 12.6 ± 0.4 |
| 80 | 14.7 ± 0.4 |
| 100 | 19.6 ± 1.6 |
Signaling Pathways and Cellular Consequences
Inhibition of Hsp70 by VER-155008 triggers a cascade of downstream cellular events, primarily centered around the destabilization of Hsp70 client proteins, many of which are key components of oncogenic signaling pathways.
-
Degradation of Client Proteins: Hsp70 is essential for the stability and function of a wide range of "client" proteins, including Her2 and Raf-1. Treatment with VER-155008 leads to the degradation of these client proteins, thereby inhibiting the signaling pathways they control.
-
Cell Cycle Arrest: By disrupting the stability of proteins involved in cell cycle progression, VER-155008 can induce cell cycle arrest, often at the G1 phase.
-
Induction of Apoptosis: The accumulation of misfolded proteins and the inhibition of pro-survival signaling pathways ultimately lead to the activation of apoptotic pathways. Evidence for this includes the cleavage of caspase-3 and lamin A.[6]
-
Autophagy Inhibition: VER-155008 has also been shown to inhibit autophagy, a cellular process that can promote cancer cell survival under stress.[6]
Caption: Signaling pathway of VER-155008 action.
Experimental Protocols
Hsp70 ATPase Activity Assay (Fluorescence Polarization)
This assay measures the ability of VER-155008 to inhibit the ATPase activity of Hsp70 by competing with a fluorescently labeled ATP tracer.
-
Materials:
-
Recombinant human Hsp70 protein
-
VER-155008
-
N6-(6-amino)hexyl-ATP-5-FAM (fluorescent ATP tracer)
-
Assay Buffer: 100 mM Tris pH 7.4, 150 mM KCl, 5 mM CaCl2
-
96-well black polystyrene high-bind plates
-
Fluorescence polarization plate reader (excitation 485 nm, emission 535 nm)
-
-
Procedure:
-
Prepare serial dilutions of VER-155008 in the assay buffer.
-
In a 96-well plate, add the VER-155008 dilutions. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add the fluorescent ATP tracer to all wells at a final concentration of 20 nM.
-
Add recombinant Hsp70 to all wells at a final concentration of 400 nM.
-
The final assay volume should be 100 µL.
-
Incubate the plate for 3 hours at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT Assay)
This assay determines the concentration of VER-155008 that inhibits cell viability by 50% (GI50).
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
VER-155008 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of VER-155008 in complete culture medium.
-
Remove the medium from the wells and add the VER-155008 dilutions. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the GI50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment with VER-155008.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
VER-155008
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of VER-155008 for the desired time (e.g., 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Western Blot Analysis for Client Protein Degradation
This technique is used to detect changes in the protein levels of Hsp70 client proteins.
-
Materials:
-
Cancer cell line of interest
-
VER-155008
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against client proteins (e.g., Her2, Raf-1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Treat cells with VER-155008 for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Caption: General experimental workflow.
Conclusion
VER-155008 is a well-characterized inhibitor of the Hsp70 family of molecular chaperones. Its mechanism of action, centered on the competitive inhibition of the Hsp70 ATPase activity, leads to the destabilization of oncogenic client proteins and the induction of cell death in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of VER-155008 and other Hsp70 inhibitors. The provided diagrams visually summarize the core mechanism and the logical flow of experimental investigation, serving as a quick reference for understanding the action of this compound.
References
- 1. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 3. Design of a fluorescence polarization assay platform for the study of human Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Vimseltinib's CSF1R Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimseltinib (B1652902) (formerly DCC-3014) is an orally bioavailable, potent, and highly selective second-generation small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] Dysregulation of the CSF1R signaling pathway is a key driver in the pathogenesis of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm.[3][4] In TGCT, the overexpression of the CSF1 ligand leads to the recruitment and proliferation of CSF1R-expressing cells, forming the bulk of the tumor mass.[4] Vimseltinib has received FDA approval for the treatment of adult patients with symptomatic TGCT for whom surgical resection may lead to significant morbidity.[5][6] This technical guide provides an in-depth overview of vimseltinib's mechanism of action, the CSF1R signaling pathway it targets, and the experimental methodologies used to characterize its preclinical and clinical activity.
Mechanism of Action: A "Switch-Control" Inhibitor
Vimseltinib is distinguished by its "switch-control" mechanism of inhibition.[7][8] Unlike traditional ATP-competitive kinase inhibitors, vimseltinib binds to the switch pocket of the CSF1R kinase domain.[8][9] This interaction stabilizes the kinase in an inactive conformation, effectively locking it and preventing the binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[1][7] This mode of action confers remarkable selectivity for CSF1R, minimizing off-target effects on closely related kinases such as KIT, FLT3, and PDGFR, which has been a limitation of earlier generation CSF1R inhibitors.[2][8]
The CSF1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase predominantly expressed on myeloid lineage cells, including monocytes, macrophages, and osteoclasts.[10][11] The binding of its ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[11][12] This phosphorylation cascade creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that are crucial for cell survival, proliferation, differentiation, and migration.[12][13] Key downstream signaling cascades activated by CSF1R include the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[12] In the context of TGCT, the constitutive activation of this pathway by excess CSF1 drives the formation and maintenance of the tumor.[4][14]
Quantitative Data Summary
The following tables summarize the key quantitative data for vimseltinib from preclinical studies.
Table 1: In Vitro Inhibitory Activity of Vimseltinib
| Assay | Target/Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Kinase Assay | CSF1R | 3.7 | [15] |
| CSF1R Autophosphorylation | THP-1 cells | 27 | [15] |
| Cell Proliferation | M-NFS-60 cells | 18 | [15] |
| Osteoclast Differentiation | Human osteoclast precursors | 9.3 |[15] |
Table 2: Kinase Selectivity of Vimseltinib
| Kinase | IC50 (nM) | Selectivity vs. CSF1R (> fold) | Reference |
|---|---|---|---|
| CSF1R | 3.7 | - | [15] |
| KIT | 476 | >128 | [15] |
| PDGFRα | 436 | >117 | [15] |
| PDGFRβ | 2,300 | >621 | [15] |
| FLT3 | >3,300 | >891 |[15] |
Table 3: In Vivo Pharmacodynamic Activity of Vimseltinib in Mice
| Parameter | Value | Reference |
|---|---|---|
| EC50 (cFOS expression inhibition) | 430 ng/mL | [2] |
| EC80 (cFOS expression inhibition) | 1,700 ng/mL |[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
1. Kinase Selectivity Profiling
-
Objective: To determine the selectivity of vimseltinib against a broad panel of human kinases.
-
Methodology:
-
Vimseltinib was initially screened against approximately 300 human kinases at a concentration of 10 µM ATP.
-
For kinases that were inhibited to a similar extent as CSF1R (within 1,000-fold), further IC50 determinations were performed at physiological ATP concentrations (1-4 mM).
-
Kinase activity was measured using radiometric or fluorescence-based assays, quantifying the transfer of phosphate (B84403) from ATP to a substrate peptide.
-
IC50 values were calculated from the dose-response curves.[2]
-
2. CSF1R Autophosphorylation Assay
-
Objective: To measure the inhibition of CSF1-induced CSF1R autophosphorylation in a cellular context.
-
Methodology:
-
Human monocytic THP-1 cells, which endogenously express CSF1R, were used.
-
Cells were serum-starved and then pre-incubated with varying concentrations of vimseltinib.
-
Cells were stimulated with recombinant human CSF1 to induce CSF1R autophosphorylation.
-
Cell lysates were prepared, and the levels of phosphorylated CSF1R were quantified using a sandwich ELISA.[15][16]
-
IC50 values were determined from the resulting inhibition curves.
-
3. M-NFS-60 Cell Proliferation Assay
-
Objective: To assess the effect of vimseltinib on the proliferation of a CSF1-dependent cell line.
-
Methodology:
-
M-NFS-60 murine myelogenous leukemia cells, which require CSF1 for proliferation, were cultured.
-
Cells were seeded in 96-well plates in the presence of CSF1 and varying concentrations of vimseltinib.
-
After a 72-hour incubation period, cell viability was assessed using a resazurin-based assay. Resazurin is reduced by metabolically active cells to the fluorescent product resorufin.
-
Fluorescence was measured to quantify the number of viable cells.[2]
-
IC50 values were calculated based on the inhibition of cell proliferation.
-
4. Osteoclast Differentiation Assay
-
Objective: To evaluate the impact of vimseltinib on the differentiation of osteoclasts, which are CSF1R-dependent cells.
-
Methodology:
-
Human osteoclast precursors were cultured in the presence of RANKL and CSF1 to induce differentiation into mature osteoclasts.
-
Cells were treated with a range of vimseltinib concentrations during the differentiation period.
-
Osteoclast differentiation was quantified by measuring the activity of tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts, in the cell culture supernatant or by TRAP staining of the cells.[15][17]
-
IC50 values were determined from the dose-dependent inhibition of osteoclast differentiation.
-
In Vivo Assays
1. Pharmacokinetic/Pharmacodynamic (PK/PD) Mouse Model
-
Objective: To assess the pharmacokinetic profile of vimseltinib and its pharmacodynamic effect on CSF1R signaling in vivo.
-
Methodology:
-
Mice were administered oral doses of vimseltinib.
-
Blood samples were collected at various time points to determine the plasma concentration of vimseltinib over time, from which pharmacokinetic parameters (e.g., AUC, Cmax, half-life) were calculated.
-
For pharmacodynamic assessment, CSF1-stimulated cFOS mRNA expression in the spleen was used as a biomarker of CSF1R pathway modulation.
-
At different time points after vimseltinib administration, mice were challenged with CSF1, and spleen tissues were collected to quantify cFOS mRNA levels.[2]
-
The relationship between vimseltinib plasma concentration and cFOS inhibition was modeled to determine EC50 and EC80 values.
-
Clinical Development: The MOTION Study
The pivotal Phase III MOTION trial (NCT05059262) was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of vimseltinib in patients with symptomatic TGCT not amenable to surgery.[3]
-
Study Design: Patients were randomized in a 2:1 ratio to receive either vimseltinib (30 mg orally twice weekly) or a placebo for 24 weeks.[3] Following the double-blind phase, patients on placebo had the option to cross over to receive open-label vimseltinib.[3]
-
Primary Endpoint: The primary efficacy endpoint was the overall response rate (ORR) at week 25, as assessed by an independent radiological review using RECIST v1.1 criteria.[3][18]
-
Key Secondary Endpoints: These included changes in patient-reported outcomes such as physical function, stiffness, and pain, as well as changes in the range of motion of the affected joint.[18]
-
Results: The MOTION trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in ORR for patients treated with vimseltinib compared to placebo.[3][5][6] The study also showed significant improvements in key secondary endpoints, and vimseltinib was generally well-tolerated.[3][5]
Conclusion
Vimseltinib represents a significant advancement in the targeted therapy of TGCT. Its unique "switch-control" mechanism of action provides high selectivity for CSF1R, leading to potent inhibition of the key signaling pathway driving the disease while minimizing off-target toxicities. A comprehensive suite of preclinical in vitro and in vivo studies has elucidated its mechanism and characterized its activity, which has been successfully translated into clinically meaningful benefits for patients in a well-designed pivotal Phase III trial. This in-depth technical overview provides a foundation for further research and development of vimseltinib and other selective kinase inhibitors.
References
- 1. biocat.com [biocat.com]
- 2. researchgate.net [researchgate.net]
- 3. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. The MOTION study: a randomized, phase III study of vimseltinib for the treatment of tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. ascopubs.org [ascopubs.org]
- 7. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p-care.eu [p-care.eu]
- 10. researchgate.net [researchgate.net]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. PathScan® Phospho-CSF-1R/M-CSF-R (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. assayquant.com [assayquant.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciencellonline.com [sciencellonline.com]
VER-00158411: A Comprehensive Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
VER-00158411, also known as V158411, is a potent, ATP-competitive small molecule inhibitor targeting the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2). These kinases are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. Inhibition of CHK1 and CHK2 has emerged as a promising therapeutic strategy in oncology, particularly in combination with DNA-damaging chemotherapeutic agents. This document provides an in-depth technical overview of the target selectivity profile of this compound, including quantitative biochemical data, detailed experimental methodologies, and visualization of the relevant signaling pathways and experimental workflows.
Target Selectivity Profile
This compound is a dual inhibitor of CHK1 and CHK2, exhibiting potent inhibition of both kinases in the low nanomolar range. The selectivity of this compound has been assessed against a broad panel of kinases to determine its specificity and potential off-target effects.
Primary Targets: CHK1 and CHK2
Biochemical assays have demonstrated that this compound is a highly potent inhibitor of both CHK1 and CHK2.
Table 1: Biochemical Potency of this compound against Primary Targets
| Target | IC50 (nM) |
| CHK1 | 4.4[1] |
| CHK2 | 4.5[1] |
Kinome-wide Selectivity Screening
The selectivity of this compound was further evaluated in a comprehensive kinase panel. In a wide-panel binding assay against 386 kinases, this compound demonstrated a high degree of selectivity at a concentration of 50 nM.[1]
Table 2: Summary of Kinome-wide Selectivity of this compound at 50 nM [1]
| Inhibition Range | Number of Kinases |
| 99-100% | 1 (CHK1) |
| 90-99% | 3 |
| 65-90% | 19 |
Note: The specific identities of the 3 and 19 kinases in the higher inhibition bins are detailed in the supplementary materials of the cited publication.
Furthermore, this compound has been shown to have over 10,000-fold selectivity against Cyclin-Dependent Kinase 1 (CDK1), a key cell cycle kinase.[1] This high degree of selectivity is crucial, as inhibition of CDK1 could counteract the desired effect of checkpoint abrogation by preventing entry into mitosis.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of this compound.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor, such as this compound, against a purified kinase. The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified recombinant human CHK1 or CHK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (at a concentration around the Km for the specific kinase)
-
Specific peptide substrate for CHK1/CHK2 (e.g., a peptide derived from Cdc25C)
-
This compound (serially diluted in DMSO)
-
Radiolabeled [γ-³³P]ATP or fluorescently labeled antibody for detection
-
96-well or 384-well assay plates
-
Plate reader (scintillation counter or fluorescence reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (for control wells) to the assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, purified kinase enzyme, and the specific peptide substrate.
-
Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: To start the kinase reaction, add a solution of ATP and [γ-³³P]ATP (or non-radiolabeled ATP for non-radioactive methods) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or EDTA for other methods).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-based Assay: Add a detection reagent containing a phosphorylation-specific antibody (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate). Incubate and then measure the fluorescence signal.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinome-wide Selectivity Profiling (General Workflow)
Kinome-wide selectivity profiling is typically performed using commercially available platforms that employ high-throughput screening methods. The general workflow for a competition binding assay is outlined below.
References
Vimseltinib: A Deep Dive into its Molecular Profile and Therapeutic Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimseltinib (B1652902), marketed under the brand name Romvimza, is a potent and highly selective small molecule kinase inhibitor developed to target the colony-stimulating factor 1 receptor (CSF1R).[1][2] As a type III receptor tyrosine kinase, CSF1R is pivotal for the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages, microglia, and osteoclasts.[1] Dysregulation of CSF1R signaling is implicated in various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[1] Vimseltinib is specifically indicated for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm, for whom surgical resection is not a viable option.[2][3] This document provides a comprehensive technical overview of vimseltinib's molecular structure, properties, mechanism of action, and the experimental protocols used to characterize its activity.
Molecular Structure and Physicochemical Properties
Vimseltinib is an orally bioavailable compound with a distinct chemical structure that facilitates its high selectivity and potent inhibitory activity against CSF1R.[4]
| Property | Value | Source |
| Chemical Formula | C23H25N7O2 | [1][5] |
| Molecular Weight | 431.5 g/mol | [1][6] |
| IUPAC Name | 3-methyl-5-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-(propan-2-ylamino)pyrimidin-4-one | [7] |
| CAS Number | 1628606-05-2 | [5][6] |
| Synonyms | DCC-3014, DP-6865 | [1][5] |
| SMILES | CN1C=C(C2=CC(OC3=CC=C(C4=CN=C(NC(C)C)N(C4=O)C)N=C3C)=CC=N2)C=N1 | [5][6] |
| InChI Key | TVGAHWWPABTBCX-UHFFFAOYSA-N | [5][6] |
Pharmacology
Mechanism of Action
Vimseltinib functions as a "switch-control" inhibitor of CSF1R.[2][8] Unlike traditional kinase inhibitors that compete with ATP, vimseltinib binds to a unique regulatory region of the receptor.[2] This interaction stabilizes CSF1R in an inactive conformation, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways upon binding of its ligands, CSF1 and interleukin-34 (IL-34).[1][4]
By inhibiting CSF1R, vimseltinib blocks the recruitment and activity of CSF1R-dependent cells, most notably tumor-associated macrophages (TAMs), within the tumor microenvironment.[9] TAMs are known to promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[9] The inhibition of TAMs by vimseltinib can therefore enhance T-cell infiltration and anti-tumor immunity.[4]
Caption: Vimseltinib inhibits CSF1R autophosphorylation, blocking downstream signaling.
Pharmacodynamics
Vimseltinib demonstrates high selectivity for CSF1R, with a more than 500-fold greater selectivity for CSF1R compared to its closest off-target kinase.[1] This high selectivity is believed to contribute to a more favorable safety profile, particularly a lower risk of hepatotoxicity compared to less selective CSF1R inhibitors like pexidartinib.[1]
| Target/Assay | IC50 (nM) | Source |
| CSF1R | 3.7 | [5][6] |
| KIT | 476 | [5][6] |
| PDGFRα | 436 | [5][6] |
| PDGFRβ | 2,300 | [5][6] |
| FLT3 | >3,300 | [5][6] |
| M-NFS-60 cell proliferation | 18 | [5][6] |
| CSF1-induced CSF1R autophosphorylation (THP-1 cells) | 27 | [5][6] |
| CSF1- and RANKL-induced osteoclast differentiation | 9.3 | [5][6] |
Pharmacokinetics
Pharmacokinetic parameters for vimseltinib have been determined following both single and multiple oral doses.
| Parameter | Value (Single Dose) | Value (Steady State) | Source |
| Cmax | 283 ng/mL | 747 ng/mL | [1] |
| AUC (0-inf or 0-24h) | 46,900 ng·h/mL | 13,400 ng·h/mL | [1] |
| Tmax (median) | 1 hour | Not specified | [1] |
| Volume of Distribution (Vd) | 90 L | Not specified | [1] |
| Plasma Protein Binding | 96.5% | Not specified | [1] |
Metabolism is primarily through oxidation, N-demethylation, and N-dealkylation, and is not expected to heavily involve CYP450 enzymes.[1] Absorption is not significantly affected by high-fat meals.[1]
Key Experimental Methodologies
In Vitro CSF1R Autophosphorylation Assay
This assay is crucial for determining the direct inhibitory effect of vimseltinib on its primary target.
-
Cell Line: THP-1 human monocytic cells, which endogenously express CSF1R.
-
Protocol:
-
Cell Culture: THP-1 cells are cultured in appropriate media and serum-starved overnight to reduce baseline receptor phosphorylation.
-
Treatment: Cells are pre-incubated with varying concentrations of vimseltinib or a vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Cells are stimulated with recombinant human CSF1 for a short duration (e.g., 5-15 minutes) to induce CSF1R autophosphorylation.
-
Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Analysis: Cell lysates are analyzed by Western blot or ELISA. A primary antibody specific to phosphorylated CSF1R (p-CSF1R) is used to detect the level of autophosphorylation. Total CSF1R levels are also measured as a loading control.
-
Quantification: The intensity of the p-CSF1R signal is quantified and normalized to total CSF1R. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of vimseltinib.[5]
-
Caption: Workflow for CSF1R autophosphorylation assay in THP-1 cells.
Cell Proliferation Assay
This assay measures the effect of vimseltinib on the growth of CSF1R-dependent cells.
-
Cell Line: M-NFS-60 murine leukemia cells, whose proliferation is dependent on CSF1R signaling.[5]
-
Protocol:
-
Cell Seeding: M-NFS-60 cells are seeded into 96-well plates at a low density in growth medium.
-
Treatment: Cells are treated with a range of vimseltinib concentrations or a vehicle control.
-
Incubation: Plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Cell proliferation is measured using a viability reagent such as CellTiter-Glo® (which measures ATP) or by staining with a fluorescent dye like calcein (B42510) AM.
-
Data Analysis: The signal (luminescence or fluorescence) is read using a plate reader. The IC50 value is determined by plotting the percentage of growth inhibition against the log concentration of the compound.
-
Phase 3 MOTION Clinical Trial (NCT05059262)
This pivotal study was designed to evaluate the efficacy and safety of vimseltinib in patients with TGCT not amenable to surgery.[8][10]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10][11]
-
Patient Population: Adult patients (≥18 years) with a confirmed diagnosis of symptomatic TGCT for whom surgical resection could lead to worsening functional limitation or severe morbidity.[12][13] Previous therapy with CSF1R inhibitors was an exclusion criterion.[12]
-
Methodology: The study consisted of two parts.[14]
-
Part 1 (Double-Blind): Approximately 123 patients were randomized in a 2:1 ratio to receive either vimseltinib (30 mg orally twice weekly) or a matching placebo for 24 weeks.[8][10]
-
Part 2 (Open-Label): After 24 weeks, patients from the placebo group could cross over to receive vimseltinib. All participants in this phase received open-label vimseltinib.[12]
-
-
Primary Endpoint: The primary outcome was the objective response rate (ORR) at week 25, assessed by independent radiological review using the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[10][13]
-
Secondary Endpoints: Included ORR by tumor volume score (TVS), changes in range of motion, pain, stiffness, and patient-reported outcomes.[13][15]
Clinical Efficacy
The Phase 3 MOTION trial demonstrated the significant efficacy of vimseltinib in the target population.
| Endpoint (at Week 25) | Vimseltinib (n=83) | Placebo (n=40) | p-value | Source |
| Objective Response Rate (ORR) per RECIST v1.1 | 40% (95% CI, 29%-51%) | 0% (95% CI, 0%-9%) | <0.0001 | [15] |
| Objective Response Rate (ORR) per Tumor Volume Score (TVS) | 67% (95% CI, 56%-77%) | 0% (95% CI, 0%-9%) | <0.0001 | [15] |
These results highlight a statistically significant and clinically meaningful reduction in tumor size for patients treated with vimseltinib compared to placebo.[10]
Conclusion
Vimseltinib is a highly selective and potent switch-control inhibitor of CSF1R. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy in a robust Phase 3 trial establish it as a valuable targeted therapy for patients with tenosynovial giant cell tumor. The data presented in this guide underscore the molecular and pharmacological basis for its therapeutic benefit and provide a framework for its continued investigation and clinical application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. oncodaily.com [oncodaily.com]
- 3. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]
- 4. Vimseltinib | C23H25N7O2 | CID 86267612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vimseltinib | CAS 1628606-05-2 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Vimseltinib - Wikipedia [en.wikipedia.org]
- 8. The MOTION study: a randomized, phase III study of vimseltinib for the treatment of tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Vimseltinib used for? [synapse.patsnap.com]
- 10. Phase III MOTION Study Evaluates Vimseltinib for Tenosynovial Giant Cell Tumor Treatment | Cancer Nursing Today [cancernursingtoday.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Vimseltinib for Tenosynovial Giant Cell Tumor (MOTION) - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
- 13. asco.org [asco.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. cancernetwork.com [cancernetwork.com]
In Vitro Profile of VER-00158411: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-00158411 has been identified as a potent and selective inhibitor of the serine/threonine kinase Mps1 (TTK), a critical component of the spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in various cancers, making it an attractive target for therapeutic intervention. This document provides a comprehensive overview of the in vitro studies conducted to characterize the activity and mechanism of action of this compound.
Quantitative Analysis of In Vitro Activity
The inhibitory potential of this compound against Mps1 and its selectivity over other kinases have been quantified through various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Target | Parameter | Value | Reference |
| Kinase Assay | Mps1 (TTK) | IC50 | 0.6 nM | [1] |
| Kinase Assay | Plk1 | IC50 | >10,000 nM | [1] |
| Kinase Assay | Aurora A | IC50 | >10,000 nM | [1] |
| Kinase Assay | Aurora B | IC50 | >10,000 nM | [1] |
| Cell-Based Assay | A549 lung cancer cells | EC50 (SAC override) | 28 nM | [1] |
| Cell-Based Assay | U2OS osteosarcoma cells | EC50 (apoptosis) | 30 nM | [1] |
Experimental Protocols
Mps1 Kinase Inhibition Assay
A detailed protocol for determining the in vitro inhibitory activity of this compound against Mps1 kinase is outlined below.
Caption: Workflow for the Mps1 Kinase Inhibition Assay.
Spindle Assembly Checkpoint (SAC) Override Assay
This cell-based assay measures the ability of this compound to override the SAC, leading to premature mitotic exit.
Caption: Experimental workflow for the SAC Override Assay.
Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of Mps1, a key regulator of the spindle assembly checkpoint. This inhibition disrupts the signaling cascade that prevents anaphase onset until all chromosomes are correctly attached to the mitotic spindle.
Caption: this compound inhibits Mps1, disrupting the SAC signaling pathway.
Conclusion
The in vitro data for this compound demonstrate its high potency and selectivity for Mps1 kinase. Its ability to effectively override the spindle assembly checkpoint in cancer cell lines at nanomolar concentrations highlights its potential as a promising anti-cancer agent. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.
References
Unraveling the Pharmacokinetics of VER-155008: A Technical Guide for Researchers
In the realm of cancer therapeutics, the heat shock protein 70 (Hsp70) family has emerged as a compelling target. VER-155008, a potent adenosine-derived inhibitor of Hsp70, has shown promise in preclinical studies. This technical guide provides a comprehensive overview of the available pharmacokinetic data for VER-155008 in animal models, designed to assist researchers, scientists, and drug development professionals in their understanding of this compound's profile.
While the initial query referenced VER-00158411, a thorough review of scientific literature indicates a likely reference to the closely related and more extensively studied compound, VER-155008. This guide will focus on the latter, summarizing key findings on its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Quantitative Pharmacokinetic Parameters of VER-155008 in Mice
Pharmacokinetic studies of VER-155008 have been conducted in different mouse models, providing insights into its behavior following intravenous and intraperitoneal administration. The available data is summarized below.
| Animal Model | Administration Route | Dose | Cmax | Tmax | AUC | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) | Reference |
| Female BALB/c Mice | Intravenous (IV) | 25 mg/kg | ~18,000 ng/mL | 5 min | 2,740 ng*h/mL | 0.4 h | 152 mL/min/kg | 4.9 L/kg | N/A | [1] |
| HCT116 Tumor-Bearing Nude BALB/c Mice | Intravenous (IV) | 40 mg/kg | - | - | - | Plasma: Rapid | - | - | N/A | [1] |
| 5XFAD Mice | Intraperitoneal (IP) | 89.9 µmol/kg/day | Plasma: 13.97 nmol/mL | 1 h post-final dose | - | - | - | - | - | [2] |
| Brain: 3.326 nmol/g | 1 h post-final dose | - | - | - | - | - | [2] |
Note: Some values are estimated from graphical data presented in the cited literature. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline the experimental designs employed in the key studies of VER-155008.
Study in BALB/c and HCT116 Tumor-Bearing Mice (Massey et al., 2010)
-
Animal Model: Female BALB/c mice and HCT116 tumor-bearing nude BALB/c mice.[1]
-
Drug Formulation: VER-155008 was formulated in 5% DMSO, 5% Cremophor EL, and 90% sterile saline.[1]
-
Dosing:
-
Sample Collection: Blood samples were collected at various time points post-administration. For tumor-bearing mice, both plasma and tumor tissue were collected.[1]
-
Bioanalysis: The concentration of VER-155008 in plasma and tumor homogenates was determined using a sensitive analytical method, likely liquid chromatography-mass spectrometry (LC-MS), although the specific method is not detailed in the abstract.[1]
Study in a Mouse Model of Alzheimer's Disease (Yang et al., 2018)
-
Animal Model: 5XFAD mice, a model for Alzheimer's disease.[2]
-
Drug Formulation: The formulation for intraperitoneal injection was not explicitly stated.
-
Dosing: VER-155008 was administered intraperitoneally at a dose of 89.9 µmol/kg/day.[2]
-
Sample Collection: Plasma and cerebral cortex tissue were collected one hour after the final dose.[2]
-
Bioanalysis: The concentrations of VER-155008 in plasma and brain tissue were quantified.[2]
Key Pharmacokinetic Observations
-
Rapid Clearance: Following intravenous administration in mice, VER-155008 exhibits rapid metabolism and clearance.[1] The clearance rate in BALB/c mice was determined to be 152 mL/min/kg, which is high.[1]
-
Short Half-Life: The plasma half-life of VER-155008 after IV administration in BALB/c mice is short, at approximately 0.4 hours.[1]
-
Tumor Penetration: VER-155008 has been shown to distribute to tumor tissue in HCT116 tumor-bearing mice, although the levels were reported to be below the predicted pharmacologically active concentration.[1]
-
Brain Penetration: The compound is capable of crossing the blood-brain barrier, as evidenced by its detection in the cerebral cortex of 5XFAD mice after intraperitoneal administration.[2] The observed brain-to-plasma concentration ratio at 1-hour post-dose suggests a moderate level of brain penetration.
Signaling Pathways and Experimental Workflows
To visualize the context of VER-155008's action and the experimental approaches to its study, the following diagrams are provided.
Caption: Mechanism of VER-155008 action on the Hsp70 chaperone cycle.
Caption: A generalized workflow for conducting preclinical pharmacokinetic studies.
Discussion and Future Directions
The available data indicates that VER-155008 is a rapidly cleared compound in mice with the ability to penetrate both tumor and brain tissue. The short half-life may necessitate specific dosing strategies to maintain therapeutic concentrations for sustained target engagement.
Further research is warranted to fully characterize the pharmacokinetic profile of VER-155008. Key areas for future investigation include:
-
Metabolite Identification and Profiling: Understanding the metabolic fate of VER-155008 is crucial for a complete ADME profile.
-
Pharmacokinetics in Other Species: Data from non-rodent species would be valuable for interspecies scaling and prediction of human pharmacokinetics.
-
Oral Bioavailability: Assessment of the oral bioavailability of VER-155008 is essential for the development of a more convenient oral formulation.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with pharmacodynamic readouts of Hsp70 inhibition will enable a more rational approach to dose selection and scheduling.
References
- 1. (PDF) A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells (2010) | Andrew Massey | 299 Citations [scispace.com]
- 2. Frontiers | Heat Shock Cognate 70 Inhibitor, VER-155008, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
The Central Role of CSF1R in the Pathogenesis of Tenosynovial Giant Cell Tumor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenosynovial Giant Cell Tumor (TGCT) is a rare, locally aggressive neoplasm of the synovium, bursae, and tendon sheaths. While typically benign, its proliferative nature can lead to significant morbidity, including pain, joint destruction, and functional impairment. At the core of TGCT pathogenesis lies the dysregulation of the Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway. A characteristic chromosomal translocation results in the overexpression of the CSF1 ligand, which in turn drives the recruitment and proliferation of CSF1R-expressing cells, predominantly macrophages, that constitute the bulk of the tumor mass. This guide provides an in-depth technical overview of the role of CSF1R in TGCT, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows.
The CSF1/CSF1R Axis: The Primary Driver of TGCT
The pathogenesis of TGCT is fundamentally linked to the aberrant activation of the CSF1/CSF1R signaling axis.[1][2] In a majority of cases, a specific chromosomal translocation, most commonly t(1;2)(p13;q37), fuses the promoter of the ubiquitously expressed COL6A3 gene to the coding sequence of the CSF1 gene.[3][4][5] This translocation leads to the significant overexpression and secretion of CSF1 by a small population of neoplastic synovial cells.[5]
The secreted CSF1 acts as a potent chemoattractant and mitogen for a variety of non-neoplastic cells that express its receptor, CSF1R, primarily cells of the monocyte-macrophage lineage.[6][7] This creates a paracrine signaling loop where the neoplastic cells, representing only a minor fraction of the tumor, orchestrate the recruitment and proliferation of a large population of CSF1R-positive cells, which form the bulk of the tumorous lesion.[5][8] This phenomenon is often referred to as a "landscape effect," where the few neoplastic cells shape the entire tumor microenvironment.[5]
Recent studies using single-cell RNA sequencing have challenged the initial hypothesis of an autocrine loop where CSF1 also stimulates the neoplastic cells themselves.[9][10] These studies indicate that the neoplastic cells in TGCT do not express CSF1R, suggesting they are not directly affected by CSF1R inhibitors.[9][10][11] Instead, the therapeutic effect of CSF1R inhibition is primarily mediated by the depletion of the CSF1R-dependent non-neoplastic cells that constitute the tumor mass.[9][12]
CSF1R Signaling Pathway in TGCT
The binding of CSF1 to CSF1R, a receptor tyrosine kinase, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell survival, proliferation, and differentiation of macrophages.
Figure 1: CSF1R Signaling Pathway in TGCT.
Quantitative Data on CSF1R in TGCT
The central role of CSF1R in TGCT pathogenesis has made it a prime therapeutic target. Several CSF1R inhibitors have been developed and have shown significant clinical activity. The tables below summarize key quantitative data from clinical studies of these inhibitors.
Table 1: Efficacy of CSF1R Inhibitors in TGCT
| CSF1R Inhibitor | Study Name/Phase | Number of Patients (n) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Reference(s) |
| Pexidartinib (B1662808) | ENLIVEN (Phase III) | 120 | 38% (vs 0% placebo) | 0% | 38% | 47% | [13] |
| Pexidartinib | Phase I/II | 23 | 52% | - | 52% | 31% | [14] |
| Vimseltinib | MOTION (Phase III) | - | 40% (vs 0% placebo) | - | - | - | [13] |
| Vimseltinib | Phase I | - | 72% (by independent review) | - | - | - | [15] |
| Emactuzumab | Phase I | 28 | 86% | 7% | 79% | 11% | [16] |
| Imatinib | - | - | - | - | - | 93% (disease control) | [17] |
Note: Response rates can vary based on the specific criteria used for assessment (e.g., RECIST 1.1, TVS).
Table 2: Genetic Alterations Involving CSF1 in TGCT
| Genetic Alteration | Frequency | Method of Detection | Reference(s) |
| CSF1 translocation | ~72% (13 of 18 samples) | RNA sequencing | [8] |
| CSF1 translocation | Majority of cases | FISH | [5] |
| CSF1-COL6A3 fusion | ~23% of TGCT samples | RNA sequencing | [8] |
| CBL mutations (may increase CSF1/CSF1R signaling) | ~29% (6 of 21 cases) | - | [8] |
Experimental Protocols for Investigating CSF1R in TGCT
A variety of experimental techniques are employed to study the role of CSF1R in TGCT. Below are detailed methodologies for key experiments.
Fluorescence In Situ Hybridization (FISH) for CSF1 Gene Rearrangement
Objective: To detect chromosomal translocations involving the CSF1 gene locus.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) TGCT tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) washes.
-
Pre-treatment: Slides are treated with a protease solution (e.g., pepsin) to permeabilize the cells and allow probe access to the nuclear DNA.
-
Probe Hybridization: A dual-color, break-apart FISH probe specific for the CSF1 gene locus on chromosome 1p13 is applied to the tissue sections. The probe consists of two differently labeled probes that flank the CSF1 gene.
-
Denaturation and Hybridization: The slides with the probe are co-denatured at a high temperature (e.g., 75°C) to separate the double-stranded DNA, followed by overnight hybridization at a lower temperature (e.g., 37°C) to allow the probes to anneal to their target sequences.
-
Post-Hybridization Washes: Slides are washed in stringent buffers to remove non-specifically bound probes.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole), and the slides are mounted with an anti-fade medium.
-
Microscopy and Analysis: Slides are visualized using a fluorescence microscope equipped with appropriate filters. In cells without a translocation, the two probes will appear as a single fused signal (or two closely spaced signals). In cells with a CSF1 gene rearrangement, the probes will be separated, resulting in distinct red and green signals.
Figure 2: Workflow for CSF1 FISH Analysis.
Immunohistochemistry (IHC) for CSF1R Expression
Objective: To detect the presence and localization of CSF1R protein in TGCT tissue.
Methodology:
-
Tissue Preparation: FFPE TGCT tissue sections are deparaffinized and rehydrated as described for FISH.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for human CSF1R overnight at 4°C.
-
Secondary Antibody Incubation: After washing, a biotinylated secondary antibody that recognizes the primary antibody is applied.
-
Signal Amplification and Detection: An avidin-biotin complex (ABC) conjugated to horseradish peroxidase (HRP) is added, followed by a chromogenic substrate (e.g., DAB - 3,3'-diaminobenzidine), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei and then dehydrated, cleared, and mounted.
-
Microscopy and Analysis: The slides are examined under a light microscope to assess the intensity and cellular localization of CSF1R staining.
Single-Cell RNA Sequencing (scRNA-seq)
Objective: To analyze the gene expression profiles of individual cells within the heterogeneous TGCT tumor microenvironment.
Methodology:
-
Tissue Dissociation: Fresh TGCT tissue is enzymatically and mechanically dissociated into a single-cell suspension.
-
Cell Viability and Counting: The viability and concentration of the single-cell suspension are determined.
-
Single-Cell Capture: Single cells are partitioned into nanoliter-scale droplets, each containing a unique barcoded bead, using a microfluidics platform.
-
Lysis and Reverse Transcription: Cells within the droplets are lysed, and the mRNA is captured by the barcoded beads and reverse transcribed into cDNA.
-
cDNA Amplification and Library Preparation: The barcoded cDNA is amplified, and sequencing libraries are prepared.
-
Sequencing: The libraries are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing data is processed to align reads, assign them to individual cells based on their barcodes, and quantify gene expression. Downstream analysis includes cell clustering, identification of cell types based on marker genes, and analysis of intercellular communication networks.
Therapeutic Targeting of CSF1R in TGCT
The dependence of TGCT on the CSF1/CSF1R axis has led to the successful development of targeted therapies. CSF1R inhibitors, such as pexidartinib and vimseltinib, are small molecule tyrosine kinase inhibitors that block the ATP-binding site of the CSF1R kinase domain, thereby inhibiting its activity.[13][14][18] This leads to the depletion of CSF1R-positive macrophages and other myeloid cells within the tumor, resulting in significant tumor regression and symptomatic improvement.[19]
Figure 3: Mechanism of Action of CSF1R Inhibitors.
Conclusion and Future Directions
The elucidation of the central role of the CSF1/CSF1R signaling pathway in the pathogenesis of TGCT represents a landmark achievement in the understanding and treatment of this rare disease. The development of potent and selective CSF1R inhibitors has revolutionized the management of patients with inoperable or recurrent TGCT, offering a highly effective systemic therapy.
Future research will likely focus on several key areas:
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of primary and acquired resistance to CSF1R inhibitors.
-
Optimizing Treatment Duration: Determining the optimal duration of therapy and the potential for treatment-free intervals.
-
Combination Therapies: Exploring the efficacy of combining CSF1R inhibitors with other therapeutic modalities.
-
Beyond CSF1R: Identifying other potential therapeutic targets within the neoplastic cells or the tumor microenvironment, especially given the finding that neoplastic cells themselves do not express CSF1R.[9][10]
A deeper understanding of the molecular intricacies of TGCT will continue to drive the development of more effective and personalized therapies for patients with this debilitating disease.
References
- 1. Therapeutic advances in Tenosynovial giant cell Tumor: Targeting the CSF1/CSF1R axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Expanding the molecular spectrum of tenosynovial giant cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Role of colony-stimulating factor 1 in the neoplastic process of tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel CSF1R-positive tenosynovial giant cell tumor cell lines and their pexidartinib (PLX3397) and sotuletinib (BLZ945)-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.iospress.com [content.iospress.com]
- 9. Interactions in CSF1-Driven Tenosynovial Giant Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Giant Cell Tumor of Tendon Sheath Medication: CSF1R Inhibitors [emedicine.medscape.com]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. CSF1R Inhibition in Patients with Advanced Solid Tumors or Tenosynovial Giant Cell Tumor: A Phase I Study of Vimseltinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. Frontiers | Expanding the molecular spectrum of tenosynovial giant cell tumors [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Current Systemic Treatment Options for Tenosynovial Giant Cell Tumor/Pigmented Villonodular Synovitis: Targeting the CSF1/CSF1R Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development of VER-00158411
An In-Depth Technical Guide to VER-155008: A Potent ATP-Competitive Inhibitor of Hsp70
Introduction
VER-155008 is a novel, adenosine-derived small molecule inhibitor of the 70 kDa heat shock protein (Hsp70) family of molecular chaperones.[1][2] As essential players in protein homeostasis, Hsp70s are frequently overexpressed in various cancer cells, where they contribute to tumor cell survival, proliferation, and resistance to therapy.[3][4] This makes them an attractive target for anticancer drug development. VER-155008 was discovered through a structure-guided expansion of an active hit from a fluorescence polarization-based screen of an adenosine (B11128) analogue library.[1] It has demonstrated potent anti-cancer activity in various preclinical models and serves as a valuable tool for studying the biological functions of Hsp70.[3]
Mechanism of Action
VER-155008 functions as an ATP-competitive inhibitor of Hsp70.[1][4][5] It binds to the nucleotide-binding domain (NBD) of Hsp70, the same site where ATP binds.[1][4] This competitive binding prevents the allosteric regulation between the NBD and the substrate-binding domain (SBD), which is crucial for the chaperone's function.[4] Crystallographic studies have revealed that VER-155008 traps the NBD of Hsp70 in an ADP-like conformation.[1][4] This prevents the conformational changes required for substrate protein folding and release, thereby inhibiting the chaperone cycle.
The binding of VER-155008 to the Hsp70 NBD involves several key interactions. The adenine (B156593) moiety of VER-155008 overlays with that of ATP, forming a hydrogen bond with Ser275.[1][5] The ribose portion of the molecule also forms hydrogen bonds with Lys271 and, via a water molecule, with Asp234.[1]
Data Presentation
In Vitro Potency of VER-155008
| Target | IC50 (μM) | Assay Type | Reference |
| Hsp70 | 0.5 | Fluorescence Polarization | [1][2][6] |
| Hsc70 | 2.6 | Fluorescence Polarization | [6] |
| Grp78 | 2.6 | Fluorescence Polarization | [6] |
| Hsp90β | >200 | Not Specified | [2] |
Cellular Activity of VER-155008
| Cell Line | Cancer Type | GI50 (μM) | Effect | Reference |
| BT474 | Breast Cancer | 5.3 - 14.4 | Inhibition of proliferation, degradation of Hsp70 substrates (Her2, Raf-1) | [1][5][6] |
| MB-468 | Breast Cancer | 5.3 - 14.4 | Inhibition of proliferation | [6] |
| HCT116 | Colon Cancer | 5.3 - 14.4 | Inhibition of proliferation, degradation of Hsp70 substrates (Her2, Raf-1) | [1][5][6] |
| HT29 | Colon Cancer | 5.3 - 14.4 | Inhibition of proliferation | [6] |
| A549 | Non-Small-Cell Lung Cancer | Not Specified | Inhibition of proliferation and cell cycle progression | [3] |
| H1975 | Non-Small-Cell Lung Cancer | Not Specified | Inhibition of proliferation | [3] |
| 8505C | Anaplastic Thyroid Cancer | Not Specified | Reduction in cell viability | [6] |
| FRO | Anaplastic Thyroid Cancer | Not Specified | Reduction in cell viability | [6] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Hsp70 Inhibition
This assay is used to determine the IC50 values of inhibitors against Hsp70 isoforms.[6]
Materials:
-
Hsp70, Hsc70, or Grp78 protein
-
N6-(6-amino)hexyl-ATP-5-FAM (fluorescent probe)
-
Assay Buffer: 100 mM Tris pH 7.4, 150 mM KCl, 5 mM CaCl2
-
VER-155008 or other test compounds
-
96-well black polystyrene high-bind plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the Hsp70 protein and the fluorescent ATP probe in the assay buffer. For Hsp70, final concentrations are typically 400 nM protein and 20 nM probe. For Hsc70, 0.3 µM protein and 20 nM probe are used. For Grp78, 2 µM protein and 10 nM probe are used.
-
Add the test compound (e.g., VER-155008) at various concentrations to the wells of the 96-well plate. A 10-point IC50 curve is typically generated. The final DMSO concentration should be kept constant (e.g., 5%).
-
Add the protein-probe mixture to the wells containing the test compound. The final assay volume is 100 µl.
-
Incubate the plate at room temperature. Incubation times vary depending on the isoform: 3 hours for Hsp70, 30 minutes for Hsc70, and 2 hours for Grp78.
-
Measure the fluorescence polarization using a plate reader with excitation at 485 nm and emission at 535 nm.
-
The data is fitted using a 4-parameter logistical data model to determine the IC50 value.
Visualizations
Signaling Pathway of Hsp70 Inhibition by VER-155008
References
- 1. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VER 155008 | Hsp70 | Tocris Bioscience [tocris.com]
- 3. VER-155008, a small molecule inhibitor of HSP70 with potent anti-cancer activity on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VER-155008 | GPR | Autophagy | HSP | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for Vimseltinib Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for key cell-based assays to evaluate the efficacy and mechanism of action of Vimseltinib (B1652902), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).
Introduction
Vimseltinib is a small molecule kinase inhibitor that targets CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2] Dysregulation of CSF1R signaling is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where it drives the recruitment and proliferation of tumor-associated macrophages.[2][3][4] Vimseltinib is designed as a "switch-control" inhibitor, binding to a unique regulatory region of CSF1R to lock it in an inactive state, thereby blocking downstream signaling.[1][5][6] Its high selectivity for CSF1R minimizes off-target effects, offering a favorable safety profile.[1][7] The following protocols describe cell-based assays to characterize the activity of Vimseltinib.
Mechanism of Action: CSF1R Inhibition
Vimseltinib selectively binds to and inhibits the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase.[8] In diseases like tenosynovial giant cell tumor (TGCT), a specific gene translocation leads to the overexpression of the CSF1 ligand.[4][6] This excess CSF1 binds to CSF1R on cells of the macrophage lineage, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways. These pathways, including the ERK pathway, promote the proliferation and survival of these cells, contributing to tumor growth.[7] Vimseltinib acts by stabilizing CSF1R in an inactive conformation, which prevents its autophosphorylation and subsequent downstream signaling, even in the presence of the CSF1 ligand.[1] This targeted inhibition leads to a reduction in tumor-associated macrophages, thereby suppressing tumor growth and alleviating disease symptoms.[2][7]
Caption: Vimseltinib's Mechanism of Action on the CSF1R Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vitro cellular activity of Vimseltinib from preclinical studies.
Table 1: Inhibition of CSF1R Phosphorylation in THP-1 Cells [7]
| Treatment | Duration | Method | Result |
| 1 µmol/L Vimseltinib | 2 hours | ELISA | Durable inhibition of CSF1R phosphorylation |
| Post-washout | Various | ELISA | Sustained inhibition post-compound removal |
Table 2: Inhibition of M-NFS-60 Cell Proliferation [7][9]
| Compound | CSF1 Concentration | IC50 (nM) |
| Vimseltinib | Not specified | <10 |
| Pexidartinib | Not specified | >10 |
Table 3: Kinase Selectivity of Vimseltinib [7][10]
| Kinase | Selectivity vs. CSF1R |
| FLT3 | >500-fold |
| KIT | >500-fold |
| PDGFRA | >500-fold |
| PDGFRB | >500-fold |
| Other (294 kinases) | >1000-fold |
Experimental Protocols
Protocol 1: CSF1R Phosphorylation Assay in THP-1 Cells
This assay measures the ability of Vimseltinib to inhibit the autophosphorylation of CSF1R in a human monocytic cell line (THP-1) that endogenously expresses the receptor.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human CSF1
-
Vimseltinib
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-CSF1R (Tyr723) ELISA kit
-
BCA protein assay kit
-
96-well microplates
Procedure:
-
Cell Culture: Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed THP-1 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Vimseltinib in culture medium. The final DMSO concentration should not exceed 0.1%. Treat the cells with Vimseltinib or vehicle control for 2 hours.
-
CSF1 Stimulation: Stimulate the cells with recombinant human CSF1 at a final concentration of 100 ng/mL for 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add 100 µL of cold cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
ELISA: Perform the phospho-CSF1R ELISA according to the manufacturer's instructions, using equal amounts of protein for each sample.
-
Data Analysis: Normalize the phospho-CSF1R signal to the total protein concentration. Calculate the percentage of inhibition relative to the vehicle-treated, CSF1-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the CSF1R Phosphorylation Assay.
Protocol 2: Cell Proliferation Assay using M-NFS-60 Cells
This assay assesses the effect of Vimseltinib on the proliferation of the murine macrophage cell line M-NFS-60, which is dependent on CSF1 for growth.
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium supplemented with 10% FBS, 10% L-cell conditioned medium (as a source of CSF1), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Vimseltinib
-
DMSO (vehicle control)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well opaque-walled microplates
Procedure:
-
Cell Culture: Maintain M-NFS-60 cells in complete RPMI-1640 medium containing L-cell conditioned medium.
-
Cell Plating: Wash the cells to remove CSF1 and resuspend them in a medium without L-cell conditioned medium. Seed the cells in 96-well opaque-walled plates at a density of 5 x 10^3 cells/well.
-
Compound Treatment: Add serial dilutions of Vimseltinib or vehicle control to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Vimseltinib used for? [synapse.patsnap.com]
- 3. An evaluation of vimseltinib for treatment of tenosynovial giant cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vimseltinib versus placebo for tenosynovial giant cell tumour (MOTION): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/56439 [onderzoekmetmensen.nl]
- 7. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vimseltinib | C23H25N7O2 | CID 86267612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for VER-155008, an HSP70 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-155008 is a potent, adenosine-derived small molecule inhibitor of the Heat Shock Protein 70 (HSP70) family of molecular chaperones.[1] HSP70 is overexpressed in a multitude of cancer types, where it plays a pivotal role in promoting tumor cell survival, proliferation, and resistance to therapy by stabilizing a wide array of oncogenic "client" proteins and inhibiting apoptotic pathways.[1] VER-155008 competitively inhibits the ATPase activity of HSP70 family members, including HSP70 (HSPA1A), HSC70 (HSPA8), and GRP78 (HSPA5), by binding to the nucleotide-binding domain (NBD).[1][2] This inhibition locks the chaperone in a state that prevents the conformational changes necessary for client protein processing, leading to the degradation of these oncogenic proteins, cell cycle arrest, and ultimately, apoptosis.[1] These application notes provide detailed protocols for utilizing VER-155008 in a laboratory setting to investigate its anti-cancer properties.
Data Presentation
Biochemical Activity of VER-155008
| Target Protein | IC50 (µM) | Assay Type |
| HSP70 | 0.5 | Cell-free |
| HSC70 | 2.6 | Cell-free |
| GRP78 | 2.6 | Cell-free |
| HSP90β | >200 | Cell-free |
| Table 1: Summary of the in vitro inhibitory activity of VER-155008 against various heat shock proteins.[3][4][5][6] |
Cellular Activity of VER-155008 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | 5.3 |
| BT474 | Breast Carcinoma | 10.4 |
| HT29 | Colon Carcinoma | 12.8 |
| MB-468 | Breast Carcinoma | 14.4 |
| Table 2: Growth inhibition (GI50) values of VER-155008 in various human cancer cell lines.[7][8][9] |
| Cell Line | Cancer Type | Time Point | IC50 (µM) |
| PC12 | Pheochromocytoma | 24 h | 64.3 |
| PC12 | Pheochromocytoma | 48 h | 61.8 |
| PC12 | Pheochromocytoma | 72 h | 50.5 |
| Table 3: Time-dependent IC50 values of VER-155008 on PC12 cell viability.[10][11] |
Signaling Pathways and Experimental Workflows
HSP70-Mediated Anti-Apoptotic Signaling Pathway
HSP70 exerts its pro-survival function by interfering with key steps in both the intrinsic and extrinsic apoptotic pathways. Inhibition of HSP70 by VER-155008 disrupts these protective mechanisms, leading to the induction of apoptosis.
Caption: HSP70 anti-apoptotic signaling pathway and its inhibition by VER-155008.
Experimental Workflow for Cell Viability Assay
A typical workflow for assessing the effect of VER-155008 on cancer cell viability using a tetrazolium-based assay (e.g., MTT or CCK8).
Caption: Workflow for a cell viability assay with VER-155008.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of VER-155008 on the viability of a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
VER-155008 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of VER-155008 in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO at the same final concentration as the highest VER-155008 concentration) and a no-cell background control.[1]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[1]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by VER-155008.
Materials:
-
6-well cell culture plates
-
VER-155008
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with VER-155008 at various concentrations (e.g., at its IC50 and 2x IC50) and a vehicle control for 24-48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.[1]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of HSP70 Client Proteins
This protocol is used to detect changes in the levels of HSP70 client proteins (e.g., Raf-1, Her2) and apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) following treatment with VER-155008.
Materials:
-
6-well cell culture plates
-
VER-155008
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Raf-1, anti-Her2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-HSP70, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells with VER-155008 for a specified time (e.g., 24 hours). Lyse cells in RIPA buffer, and quantify protein concentration using a BCA assay.[1]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[1]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.[11]
Protocol 4: HSP70 ATPase Activity Assay (Fluorescence Polarization)
This biochemical assay measures the ability of VER-155008 to inhibit the ATPase activity of HSP70.
Materials:
-
Purified HSP70 protein (e.g., GST-HSP70)
-
N6-(6-amino)hexyl-ATP-5-FAM (fluorescent ATP probe)
-
Assay Buffer: 100 mM Tris pH 7.4, 150 mM KCl, 5 mM CaCl2
-
VER-155008
-
96-well black polystyrene high-bind plates
-
Fusion plate reader (or equivalent) with excitation at 485 nm and emission at 535 nm
Procedure:
-
Assay Preparation: Prepare a reaction mixture in the 96-well plate containing assay buffer, 400 nM GST-HSP70, and 20 nM N6-(6-amino)hexyl-ATP-5-FAM.[4][6]
-
Compound Addition: Add VER-155008 at various concentrations (typically a 10-point IC50 curve). Ensure the final DMSO concentration is consistent across all wells (e.g., 5%).[4][6]
-
Incubation: Incubate the assay plate for 3 hours at room temperature.[4][6]
-
Fluorescence Polarization Reading: Measure the fluorescence polarization on a plate reader with excitation at 485 nm and emission at 535 nm.[4][6]
-
Data Analysis: Fit the data using a 4-parameter logistical data model to determine the IC50 value of VER-155008.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VER-155008 | GPR | Autophagy | HSP | TargetMol [targetmol.com]
- 7. VER155008 | HSP inhibitor | anti-AD | HSP70 inhibitor | CAS 1134156-31-2 | Buy VER-155008 from Supplier InvivoChem [invivochem.com]
- 8. th287.com [th287.com]
- 9. apexbt.com [apexbt.com]
- 10. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
VER-00158411: Application Notes and Protocols for Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and storage of VER-00158411, a potent inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2). Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor that targets Chk1 and Chk2, two key serine/threonine kinases in the DNA damage response (DDR) pathway. By inhibiting Chk1 and Chk2, this compound can disrupt cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately apoptosis in cancer cells. This makes it a valuable tool for research in oncology and cell cycle regulation.
Chemical Properties:
| Property | Value |
| Molecular Weight | 538.64 g/mol [1] |
| Target(s) | Chk1, Chk2 |
Solution Preparation
The successful use of this compound in experimental settings is highly dependent on the correct preparation of stock and working solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound.
Materials Required
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.39 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 538.64 g/mol = 0.0053864 g = 5.39 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed powder. For 5.39 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the solution thoroughly for several minutes to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can aid in dissolution if necessary, but avoid excessive heat.
-
Aliquot for Storage: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Label and Store: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the storage section below.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.
-
Important: Due to the potential for precipitation, avoid high concentrations of DMSO in the final working solution. It is generally recommended to keep the final DMSO concentration below 0.5% to prevent solvent-induced cellular toxicity or off-target effects.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years[2] | Store in a desiccator to protect from moisture. |
| In Solvent (e.g., DMSO) | -80°C | 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Key Storage Recommendations:
-
Avoid Repeated Freeze-Thaw Cycles: Repeated changes in temperature can lead to the degradation of the compound. Aliquoting the stock solution is the most effective way to mitigate this.
-
Protect from Light: this compound may be light-sensitive. Store solutions in amber-colored vials or tubes, or wrap clear containers in aluminum foil.
-
Use Anhydrous Solvents: Moisture can promote the hydrolysis and degradation of the compound. Always use high-purity, anhydrous solvents for preparing stock solutions.
Experimental Workflow and Signaling Pathway
Experimental Workflow for Solution Preparation
The following diagram illustrates the key steps in the preparation of this compound solutions for experimental use.
Caption: Workflow for this compound solution preparation and use.
Chk1/Chk2 Signaling Pathway
This compound inhibits Chk1 and Chk2, which are central transducers in the DNA damage response pathway. The diagram below provides a simplified overview of this signaling cascade.
Caption: Simplified Chk1/Chk2 DNA damage response pathway.
References
Application Notes and Protocols for In Vivo Studies with Vimseltinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for in vivo studies using Vimseltinib (B1652902), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of Vimseltinib in various disease models.
Mechanism of Action
Vimseltinib is an orally bioavailable, switch-control tyrosine kinase inhibitor that specifically targets CSF1R.[1][2][3] By binding to the switch control region of the CSF1R kinase, Vimseltinib stabilizes the receptor in an inactive conformation, thereby preventing its activation by its ligands, CSF-1 (Colony-Stimulating Factor 1) and IL-34 (Interleukin-34).[1][4] This blockade of CSF1R signaling is crucial as CSF1R is a key regulator of the survival, proliferation, and differentiation of macrophages and other myeloid-lineage cells.[4][5] In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis.[3][5] Vimseltinib's inhibition of CSF1R leads to the depletion of TAMs within the tumor microenvironment, which in turn can enhance anti-tumor immune responses.[1][5]
Recommended Dosage for In Vivo Studies
The optimal dosage of Vimseltinib for in vivo studies can vary depending on the animal model, the disease being studied, and the specific experimental endpoints. Preclinical studies have demonstrated the efficacy of Vimseltinib across a range of oral doses. The following table summarizes the dosages used in key preclinical mouse models.
| Animal Model | Disease/Tumor Type | Route of Administration | Dosage | Key Findings |
| DBA/1 Mice | Pharmacodynamic Study | Oral | 1, 3, 10 mg/kg (daily for 6 days) | Dose-dependent inhibition of CSF1-stimulated cFOS expression.[2] |
| DBA/1 Mice | Pharmacodynamic Study | Oral | 3.75, 7.5, 15, 30 mg/kg (single dose) | Inhibition of CSF1-stimulated cFOS expression.[2] |
| Syngeneic MC38 Model | Colorectal Cancer | Oral | 10 mg/kg (daily) | Significant inhibition of primary tumor growth.[2][6] |
| PC3 Model | Peritibial Bone Invasion | Oral | 10 mg/kg (daily or twice daily) | Inhibition of bone degradation.[2][7] |
Experimental Protocols
Below are representative protocols for in vivo efficacy and pharmacodynamic studies with Vimseltinib. These should be adapted based on the specific research question and animal model.
In Vivo Efficacy Study in a Syngeneic Tumor Model (e.g., MC38 Colorectal Cancer)
Objective: To evaluate the anti-tumor efficacy of Vimseltinib as a single agent or in combination with other therapies.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
MC38 colorectal cancer cells
-
Vimseltinib (DCC-3014)
-
Vehicle control (e.g., 0.4% Hydroxypropyl methylcellulose (B11928114) - HPMC)[2]
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture MC38 cells in appropriate media until they reach the desired confluency for implantation.
-
Tumor Implantation: Subcutaneously inject a suspension of MC38 cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Vimseltinib 10 mg/kg) with similar average tumor volumes.
-
Dosing: Prepare Vimseltinib in the vehicle solution. Administer the assigned treatment orally (e.g., via gavage) once daily.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1000 mm³) or at the end of the study period.[2]
-
Tissue Collection: At the endpoint, collect tumors and other relevant tissues for further analysis (e.g., flow cytometry, immunohistochemistry) to assess the effect of Vimseltinib on the tumor microenvironment.
Pharmacodynamic Study to Assess CSF1R Inhibition
Objective: To determine the extent and duration of CSF1R inhibition by Vimseltinib in vivo.
Materials:
-
DBA/1 mice[2]
-
Vimseltinib
-
Vehicle control
-
Recombinant mouse CSF-1
-
Spleen tissue collection tools
-
ELISA kit for cFOS or phosphorylated CSF1R
Procedure:
-
Dosing: Administer single or multiple daily oral doses of Vimseltinib or vehicle to the mice.
-
CSF-1 Stimulation: At various time points after the final dose, administer a bolus of recombinant mouse CSF-1 to stimulate CSF1R signaling. A control group should receive no CSF-1 stimulation.[2]
-
Tissue Collection: At a short time point after CSF-1 stimulation (e.g., 15 minutes), euthanize the mice and collect spleens.[2]
-
Protein Extraction: Prepare protein lysates from the spleen tissue.
-
Target Engagement Assay: Measure the levels of a downstream marker of CSF1R activation, such as cFOS, using an ELISA or a similar quantitative method.[2]
-
Data Analysis: Compare the levels of the downstream marker in the Vimseltinib-treated groups to the vehicle-treated, CSF-1 stimulated group to determine the percentage of inhibition.
Visualizations
Signaling Pathway of Vimseltinib
Caption: Vimseltinib inhibits CSF1R signaling.
Experimental Workflow for an In Vivo Efficacy Study
Caption: Workflow for in vivo tumor growth inhibition study.
References
- 1. Vimseltinib | C23H25N7O2 | CID 86267612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Vimseltinib used for? [synapse.patsnap.com]
- 6. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
Application of Vimseltinib in Cancer Cell Lines: A Guide for Researchers
Introduction
Vimseltinib (formerly DCC-3014) is a potent and highly selective, orally bioavailable, switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] It has recently gained FDA approval for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT).[4][5][6] TGCT is a rare, benign neoplasm characterized by the overexpression of the CSF1 gene, which leads to the recruitment of CSF1R-expressing cells like macrophages that constitute the bulk of the tumor.[4][7] Vimseltinib's mechanism of action centers on inhibiting CSF1R, thereby blocking the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[8][9] This targeted approach makes Vimseltinib a valuable tool for research in cancers where tumor-associated macrophages (TAMs) play a crucial role in the tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis.[9]
These application notes provide a comprehensive overview of Vimseltinib's mechanism, quantitative data on its activity in relevant cell lines, and detailed protocols for its application in cancer cell line research.
Mechanism of Action
Vimseltinib is a kinase inhibitor that specifically targets the Colony-Stimulating Factor 1 Receptor (CSF1R), a type III receptor tyrosine kinase.[8] It functions as a "switch-control" inhibitor, binding to a unique regulatory region of CSF1R to stabilize it in its inactive conformation.[8][10] This prevents autophosphorylation and downstream signaling induced by the binding of its ligands, CSF1 and IL-34.[1][8] By inhibiting CSF1R signaling, Vimseltinib blocks the recruitment and activity of CSF1R-dependent TAMs in the tumor microenvironment, which can enhance anti-tumor T-cell immune responses.[1]
Quantitative Data
The following table summarizes the available quantitative data on the in vitro activity of Vimseltinib in specific cell lines.
| Cell Line | Cell Type | Assay | IC50 | Reference |
| THP1 | Human Mononuclear Cell Line | CSF1-stimulated CSF1R phosphorylation | 19 nM | [11] |
| NFS-60 | Mouse Myeloid Progenitor Cell Line | CSF1-treated cell proliferation | 18 nM | [12] |
| Osteoclast | N/A | Inhibition of differentiation/function | 9.3 nM | [12] |
Signaling Pathway
The following diagram illustrates the CSF1R signaling pathway and the point of inhibition by Vimseltinib.
Caption: CSF1R signaling pathway and Vimseltinib's point of inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the application of Vimseltinib in cancer cell lines.
Cell Viability Assay (e.g., using a Resazurin-based method)
Objective: To determine the effect of Vimseltinib on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Vimseltinib stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete growth medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Vimseltinib in complete growth medium from the stock solution. A typical concentration range to start with is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest Vimseltinib concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Vimseltinib or vehicle control.
-
Incubate the plate for 72 hours.
-
-
Resazurin Assay:
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of Vimseltinib and determine the IC50 value using non-linear regression analysis.
-
CSF1R Phosphorylation Assay (in a CSF1-responsive cell line)
Objective: To confirm the inhibitory effect of Vimseltinib on CSF1-induced CSF1R phosphorylation in a relevant cell line (e.g., THP-1).
Materials:
-
THP-1 cells (or another CSF1-responsive cell line)
-
RPMI-1640 medium with 10% FBS
-
Serum-free RPMI-1640 medium
-
Recombinant human CSF1
-
Vimseltinib stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation:
-
Culture THP-1 cells in complete medium.
-
Before the experiment, wash the cells and incubate them in serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
-
-
Vimseltinib Pre-treatment:
-
Treat the starved cells with various concentrations of Vimseltinib (e.g., 1 nM to 1 µM) or vehicle control for 1-2 hours.
-
-
CSF1 Stimulation:
-
Stimulate the cells with a predetermined optimal concentration of recombinant human CSF1 (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CSF1R primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-CSF1R and then anti-β-actin antibodies as loading controls.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-CSF1R and total CSF1R.
-
Normalize the phospho-CSF1R signal to the total CSF1R signal for each sample.
-
Plot the normalized phospho-CSF1R levels against the Vimseltinib concentration to determine the IC50 for inhibition of phosphorylation.
-
Experimental Workflow
The following diagram outlines a general workflow for evaluating the application of Vimseltinib in a new cancer cell line.
Caption: General workflow for evaluating Vimseltinib in a cancer cell line.
Conclusion
Vimseltinib is a highly selective and potent CSF1R inhibitor with proven clinical efficacy in TGCT. Its specific mechanism of action makes it an important research tool for investigating the role of CSF1R and tumor-associated macrophages in various cancers. The protocols and data presented here provide a foundation for researchers to explore the potential applications of Vimseltinib in a wide range of cancer cell lines, ultimately contributing to a better understanding of cancer biology and the development of new therapeutic strategies.
References
- 1. Vimseltinib | C23H25N7O2 | CID 86267612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vimseltinib | Deciphera [deciphera.com]
- 4. Vimseltinib: A novel colony stimulating factor 1 receptor (CSF1R) inhibitor approved for treatment of tenosynovial giant cell tumors (TGCTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. mskcc.org [mskcc.org]
- 7. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is Vimseltinib used for? [synapse.patsnap.com]
- 10. oncodaily.com [oncodaily.com]
- 11. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Western blot protocol for p-CSF1R with Vimseltinib
Western Blot Protocol for Monitoring p-CSF1R Inhibition by Vimseltinib (B1652902)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and tenosynovial giant cell tumors (TGCT).[1][2] Vimseltinib (DCC-3014) is a potent and highly selective oral inhibitor of CSF1R.[3][4][5] It functions as a "switch control" inhibitor, stabilizing the kinase in its inactive conformation and thereby blocking autophosphorylation and downstream signaling.[1][3][5] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of Vimseltinib on CSF1R phosphorylation in a cellular context.
Mechanism of Action
Vimseltinib is designed to specifically target CSF1R, exhibiting greater than 500-fold selectivity over the closely related kinase KIT and over 1,000-fold selectivity against a panel of 300 other human kinases.[6] This high selectivity minimizes off-target effects, offering a potentially safer therapeutic alternative to less selective CSF1R inhibitors.[1] The IC50 value for Vimseltinib against CSF1R is approximately 3.7 nM.[4] In cellular assays, Vimseltinib has been shown to inhibit CSF1-induced CSF1R autophosphorylation in THP-1 cells with an IC50 of 27 nM.[4]
Experimental Protocols
Cell Culture and Treatment with Vimseltinib
This protocol is optimized for a human monocytic cell line, such as THP-1, which endogenously expresses CSF1R.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human CSF1
-
Vimseltinib (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^6 cells per well in 6-well plates.
-
Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Prepare a stock solution of Vimseltinib in DMSO. Further dilute in a serum-free medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a DMSO-only vehicle control.
-
Pre-treat the cells with the diluted Vimseltinib or vehicle control for 2 hours.
-
Stimulate the cells with 100 ng/mL of recombinant human CSF1 for 15 minutes to induce CSF1R phosphorylation.
-
Immediately place the plates on ice and proceed to cell lysis.
Lysate Preparation
Materials:
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Aspirate the media from the wells and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to new, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay.
Western Blotting for p-CSF1R and Total CSF1R
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[7][8]
-
Primary antibodies:
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Normalize the protein lysates to equal concentrations with RIPA buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-CSF1R (diluted in 5% BSA/TBST according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing for Total CSF1R: To normalize the p-CSF1R signal to the total amount of CSF1R protein, the membrane can be stripped and re-probed.
-
Wash the membrane in a mild stripping buffer.
-
Block the membrane again in 5% BSA/TBST for 1 hour.
-
Incubate with the primary antibody against total CSF1R overnight at 4°C.
-
Repeat steps 7-11 to detect the total CSF1R signal.
-
Data Presentation
Quantitative analysis of the Western blot bands can be performed using densitometry software. The intensity of the p-CSF1R band should be normalized to the intensity of the total CSF1R band for each sample.
| Treatment Group | Vimseltinib Conc. | p-CSF1R Signal (Arbitrary Units) | Total CSF1R Signal (Arbitrary Units) | Normalized p-CSF1R/Total CSF1R Ratio | % Inhibition of p-CSF1R |
| Untreated Control | 0 nM | 10.5 | 98.2 | 0.107 | 0% |
| Vehicle Control (DMSO) | 0 µM | 950.8 | 101.5 | 9.367 | - |
| Vimseltinib | 10 nM | 480.2 | 99.8 | 4.812 | 48.6% |
| Vimseltinib | 50 nM | 215.6 | 100.3 | 2.149 | 77.1% |
| Vimseltinib | 100 nM | 98.1 | 97.5 | 1.006 | 89.3% |
| Vimseltinib | 500 nM | 25.3 | 99.1 | 0.255 | 97.3% |
| Vimseltinib | 1 µM | 12.7 | 98.6 | 0.129 | 98.6% |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vimseltinib | CAS 1628606-05-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Phospho-CSF-1R/M-CSF-R (Tyr723) (49C10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Anti-CSF-1-R antibody [EPR28407-22] (ab313648) | Abcam [abcam.com]
- 12. CSF1R Polyclonal Antibody (PA5-17538) [thermofisher.com]
Application Notes and Protocols for Immunohistochemistry (IHC) Staining of CSF1R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colony-stimulating factor 1 receptor (CSF1R), also known as CD115, is a receptor tyrosine kinase that plays a critical role in the regulation, proliferation, differentiation, and survival of macrophages and other mononuclear phagocytes.[1][2] Its involvement in various physiological and pathological processes, including cancer and inflammatory diseases, makes it a significant target for research and drug development.[2] Immunohistochemistry (IHC) is a powerful technique to visualize the localization and expression levels of CSF1R in tissue samples, providing valuable insights into its role in disease.
These application notes provide a detailed protocol for the immunohistochemical staining of CSF1R in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Signaling Pathway of CSF1R
The binding of ligands, such as CSF-1 and IL-34, to CSF1R induces receptor dimerization and autophosphorylation of several tyrosine residues in the intracellular domain.[1] This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and SRC family kinase pathways, which are crucial for cell survival, proliferation, and differentiation.[3][4]
Caption: CSF1R Signaling Pathway.
Experimental Workflow for Immunohistochemistry
The immunohistochemistry workflow involves several key steps, from tissue preparation to visualization.[5][6][7] Each step is critical for obtaining reliable and reproducible staining results.
Caption: Immunohistochemistry Workflow.
Detailed Protocol for CSF1R Staining
This protocol is a general guideline and may require optimization for specific tissues and experimental conditions.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 85%, 75%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Tris-EDTA buffer, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-CSF1R antibody (Use at a pre-determined optimal dilution. For example, a starting dilution of 1:200 can be tested.[8])
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95%, 85%, 75%, and 70% ethanol for 3 minutes each.
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Solution.
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with PBS.
-
-
Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CSF1R antibody in blocking buffer to its optimal concentration.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.[9]
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS for 5 minutes each.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides three times with PBS for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or an alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear the slides in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Data Interpretation:
-
Positive Staining: A brown precipitate at the site of the target antigen.
-
Negative Control: A section incubated without the primary antibody should show no specific staining.
-
Localization: Note the subcellular localization of the staining (e.g., membrane, cytoplasm).
Quantitative Data Summary
The following table provides a representative summary of expected staining results. Actual results will vary based on the tissue type and experimental conditions.
| Tissue Type | Expected CSF1R Expression | Cellular Localization | Staining Intensity (Example) |
| Spleen | High in macrophages[4] | Membrane, Cytoplasmic | +++ |
| Brain | High in microglia[8] | Membrane, Cytoplasmic | +++ |
| Tonsil | Moderate in immune cells[8] | Membrane, Cytoplasmic | ++ |
| Pancreas | Low to moderate in specific cell types | Membrane, Cytoplasmic | + |
| Negative Control Tissue | None | N/A | - |
Intensity Scoring: - (Negative), + (Weak), ++ (Moderate), +++ (Strong)
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Inactive primary antibody, incorrect antibody dilution, insufficient antigen retrieval | Use a fresh antibody, optimize antibody dilution, optimize antigen retrieval method (time, temperature, buffer pH) |
| High Background | Non-specific antibody binding, endogenous peroxidase activity not quenched, excessive antibody concentration | Increase blocking time, ensure complete quenching of peroxidase, titrate primary antibody |
| Overstaining | Excessive incubation time with antibody or substrate, high antibody concentration | Reduce incubation times, optimize antibody dilution |
These application notes and protocols are intended to serve as a comprehensive guide for researchers. For optimal results, it is recommended to optimize the protocol for your specific experimental setup.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-CSF-1-R antibody [EPR23529-26] (ab254357) | Abcam [abcam.com]
- 5. Vector Laboratories / Immunohistochemistry Workflow - 2BScientific [2bscientific.com]
- 6. Immunohistochemistry (IHC) Workflow | Rockland [rockland.com]
- 7. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
- 8. CSF1R/CD115 antibody (25949-1-AP) | Proteintech [ptglab.com]
- 9. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Application Note: Flow Cytometry Analysis of Macrophage Modulation by Vimseltinib
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Vimseltinib (B1652902) is a potent and selective oral switch-control tyrosine kinase inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] CSF1R is critical for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[3] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where it drives the recruitment and accumulation of macrophages.[4][5][6] Vimseltinib effectively blocks this signaling, leading to the depletion of CSF1R-dependent cells like macrophages.[2][7] This application note provides a detailed protocol for analyzing the effects of Vimseltinib on macrophage populations using multi-color flow cytometry, a powerful technique for single-cell analysis of heterogeneous cell populations.
Introduction
Macrophages are key cells of the innate immune system involved in tissue homeostasis, inflammation, and pathogenesis. In the context of cancer, tumor-associated macrophages (TAMs) can promote tumor growth and metastasis.[6] The CSF1/CSF1R axis is a primary regulator of macrophage function.[8] Vimseltinib is a highly selective CSF1R inhibitor that stabilizes the receptor in its inactive state, thereby inhibiting autophosphorylation and downstream signaling.[2][3] Preclinical and clinical studies have demonstrated that Vimseltinib treatment leads to the depletion of macrophages and a reduction in tumor burden in diseases like TGCT.[7][9][10][11]
Flow cytometry is an indispensable tool for quantifying changes in macrophage populations and assessing their phenotypic state (e.g., polarization towards M1 or M2 states) following drug treatment. This document outlines the necessary protocols for preparing, staining, and analyzing macrophages treated with Vimseltinib to assess changes in cell number and surface marker expression.
Vimseltinib Mechanism of Action
Vimseltinib targets CSF1R, a receptor tyrosine kinase expressed on the surface of macrophages.[6] Binding of the CSF1 ligand to CSF1R induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote macrophage survival and proliferation.[8] Vimseltinib acts as a switch-control inhibitor, locking the CSF1R kinase in an inactive conformation and blocking this signaling cascade.[3][8]
References
- 1. Vimseltinib | Deciphera [deciphera.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]
- 5. Vimseltinib: A novel colony stimulating factor 1 receptor (CSF1R) inhibitor approved for treatment of tenosynovial giant cell tumors (TGCTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Vimseltinib used for? [synapse.patsnap.com]
- 7. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncodaily.com [oncodaily.com]
- 9. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphera announces positive top line results from pivotal Phase 3 trial of vimseltinib in treatment of Tenosynovial Giant Cell Tumors [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: VER-00158411
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties with dissolving VER-00158411 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMSO?
There are several potential reasons why this compound may not be dissolving completely in DMSO. These can include issues with the solvent quality, the concentration of the solution, the physical method of dissolution, or the stability of the compound itself. It is also possible that the concentration you are trying to achieve exceeds the solubility limit of the compound in DMSO.[1][2]
Q2: Could the quality of the DMSO be the problem?
Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] This absorbed water can significantly decrease its ability to dissolve certain organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO and to store it properly in a tightly sealed container in a dry environment.[1]
Q3: I've prepared a this compound solution in DMSO, but now I see precipitation. What happened?
Precipitation of a previously dissolved compound from a DMSO stock solution can occur for several reasons. Storing the solution at a lower temperature than the temperature at which it was prepared can cause the compound to crystallize.[4] Additionally, if the DMSO has absorbed water over time, the solubility of the compound can decrease, leading to precipitation. To avoid this, it is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to moisture.[5]
Q4: What should I do if my compound precipitates when I dilute my DMSO stock solution in an aqueous buffer?
This is a common issue when a concentrated stock of an organic compound in DMSO is diluted into an aqueous medium. To prevent this, it is recommended to first make serial dilutions of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer. When adding the DMSO stock to the aqueous buffer, do so dropwise while vortexing or stirring to ensure rapid and even dispersion.[4]
Q5: Are there alternative solvents to DMSO for this compound?
While DMSO is a common solvent for many research applications, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) could be considered if solubility issues persist.[3][5] However, it is crucial to verify the compatibility of these alternative solvents with your specific experimental setup, as they may impact cell viability or other assay components.[5]
Troubleshooting Guide: Dissolving this compound in DMSO
If you are encountering difficulties in dissolving this compound in DMSO, please follow the troubleshooting workflow below.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Quantitative Solubility Data
As specific solubility data for this compound is not publicly available, we recommend performing a solubility test. The following table can be used to record and compare your experimental results.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Compound Concentration | e.g., 10 mM | e.g., 5 mM | e.g., 1 mM | e.g., 10 mM |
| Solvent | DMSO | DMSO | DMSO | Ethanol |
| Temperature | Room Temp | 37°C | Room Temp | Room Temp |
| Observations | Undissolved particles | Clear solution | Clear solution | Clear solution |
| Conclusion | Insoluble | Soluble | Soluble | Soluble |
Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound in DMSO
-
Preparation: Allow the vial of this compound and a fresh, sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.[1][4]
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing this compound to achieve the desired stock concentration.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.[1]
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.[4]
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]
-
Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1][4]
-
Final Inspection: After each step, visually inspect the solution for clarity. Once the solution is clear, it is ready for use.
-
Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation and moisture absorption.[5]
Protocol 2: Preparing Working Solutions for Cell-Based Assays
-
Prepare High-Concentration Stock: Following Protocol 1, prepare a concentrated stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM). Ensure it is fully dissolved.[4]
-
Intermediate Dilutions: It is advisable to perform serial dilutions in DMSO to achieve a concentration closer to your final working concentration.
-
Final Dilution: To prepare the working concentration for your cells, slowly add the DMSO stock solution to your cell culture medium while gently vortexing or mixing.[4] This rapid dispersion can help prevent the compound from precipitating out of the aqueous solution.[4]
-
Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO that is present in your experimental wells to account for any solvent effects.[4] The final DMSO concentration in cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.[5]
References
Technical Support Center: Optimizing VER-00158411 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of VER-00158411 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). By targeting mTORC1, this compound disrupts the downstream signaling cascade that is crucial for cell growth, proliferation, and survival. This makes it a valuable tool for studying cellular processes regulated by the mTOR pathway and for investigating its potential as a therapeutic agent in oncology.
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. For initial dose-response experiments, we recommend a concentration range of 1 nM to 10 µM. It is crucial to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the desired activity) for your cell line of interest.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, the DMSO stock should be serially diluted in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death even at low concentrations | - Cell line is highly sensitive to mTORC1 inhibition.- Incorrect dilution of the stock solution.- DMSO concentration is too high. | - Start with a lower concentration range (e.g., picomolar to low nanomolar).- Verify the dilution calculations and ensure proper mixing.- Prepare a DMSO vehicle control to assess its effect on cell viability. Ensure the final DMSO concentration is non-toxic to your cells. |
| No observable effect at high concentrations | - The cell line may be resistant to this compound.- The compound has degraded due to improper storage.- The experimental readout is not sensitive enough. | - Confirm the expression and activity of the mTOR pathway in your cell line.- Use a fresh aliquot of this compound. Avoid multiple freeze-thaw cycles.- Use a more sensitive assay or a downstream marker of mTORC1 activity (e.g., phosphorylation of S6 kinase). |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent compound addition.- Edge effects in the multi-well plate. | - Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.- Mix the diluted compound thoroughly before adding it to the wells.- Avoid using the outer wells of the plate or fill them with sterile medium to minimize evaporation. |
| Precipitation of the compound in the culture medium | - The concentration of this compound exceeds its solubility in the aqueous medium. | - Do not exceed the recommended final concentration. - Ensure the DMSO stock is fully dissolved before diluting it in the medium. - Vortex the diluted solution before adding it to the cells. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 89.7 |
| U-87 MG | Glioblastoma | 5.8 |
| PC-3 | Prostate Cancer | 150.3 |
| HeLa | Cervical Cancer | 45.1 |
Visualizations
Caption: Signaling pathway of this compound targeting mTORC1.
Vimseltinib Off-Target Effects: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of vimseltinib (B1652902). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target kinase profile of vimseltinib?
Vimseltinib is a highly selective, oral, switch-control tyrosine kinase inhibitor designed to potently target the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] Preclinical studies have demonstrated its high selectivity, with a greater than 500-fold selectivity for CSF1R over its nearest off-target kinase and over 1,000-fold selectivity against a panel of 300 other human kinases.[2] This includes other type III receptor tyrosine kinases such as KIT, FLT3, PDGFRα, and PDGFRβ.[2][3] The unique "switch-control" mechanism of action, where vimseltinib binds to the switch pocket region of CSF1R to lock it in an inactive state, contributes to this high selectivity and reduces off-target effects.[4]
Q2: How does the off-target profile of vimseltinib compare to other CSF1R inhibitors like pexidartinib?
Vimseltinib was developed to provide a safer alternative to pexidartinib, another CSF1R inhibitor that has been associated with significant liver toxicity.[5] Pexidartinib is a multi-kinase inhibitor with off-target activity on kinases such as KIT, which is linked to adverse events like hair hypopigmentation.[6] In contrast, vimseltinib's high selectivity for CSF1R results in a lower risk of such off-target effects.[5][6] Clinical trials of vimseltinib have shown no evidence of cholestatic hepatotoxicity or drug-induced liver injury, a key differentiating safety feature.[6][7][8][9][10][11][12][13]
Q3: What are the common treatment-emergent adverse events (TEAEs) observed with vimseltinib, and could they be related to off-target effects?
In clinical trials, most TEAEs with vimseltinib were mild to moderate (Grade 1 or 2).[6][7][9] The most frequently reported TEAEs are summarized in the table below. While the majority of these are considered on-target effects related to CSF1R inhibition, researchers should be aware of them. An increase in blood creatine (B1669601) phosphokinase (CPK) is the most notable Grade 3/4 TEAE, which is considered consistent with the mechanism of action of CSF1R inhibitors.[6][9] The lack of adverse events commonly associated with off-target kinase inhibition, such as cholestatic hepatotoxicity, reinforces vimseltinib's selective profile.[6][12][13]
Troubleshooting Guides
Scenario 1: Unexpected Cell Phenotype or Pathway Activation in an In Vitro Experiment
If you observe an unexpected cellular response in your experiments with vimseltinib, consider the following troubleshooting steps:
-
Confirm On-Target Activity: First, verify that you are observing the expected inhibition of CSF1R signaling in your cell system. This can be done by assessing the phosphorylation status of CSF1R or downstream signaling molecules like AKT and ERK.
-
Evaluate Potential Off-Target Pathways: While vimseltinib is highly selective, it is good practice to consider alternative explanations for unexpected results. Review the literature for known signaling crosstalk between CSF1R and the pathway you observe to be affected.
-
Control Experiments: Include appropriate controls in your experimental design. This should include a vehicle-only control and potentially a positive control with a known inhibitor of the unexpected pathway you are observing.
-
Dose-Response Analysis: Perform a dose-response experiment with vimseltinib to determine if the unexpected effect is concentration-dependent and correlates with the IC50 for CSF1R inhibition in your system.
Quantitative Data Summary
The following table summarizes the treatment-emergent adverse events (TEAEs) that occurred in ≥15% of patients in either the vimseltinib or placebo arm during Part 1 of the MOTION Phase 3 study.
| Adverse Event | Vimseltinib (n=83) | Placebo (n=39) |
| Any Grade (%) | ||
| Periorbital edema | 51 | 10 |
| Aspartate aminotransferase increased | 34 | 10 |
| Blood creatine phosphokinase increased | 33 | 5 |
| Alanine aminotransferase increased | 27 | 10 |
| Pruritus | 25 | 13 |
| Edema peripheral | 24 | 5 |
| Fatigue | 23 | 18 |
| Nausea | 20 | 15 |
| Rash | 19 | 8 |
| Arthralgia | 18 | 21 |
| Diarrhea | 17 | 10 |
| Headache | 16 | 15 |
| Grade 3/4 (%) | ||
| Blood creatine phosphokinase increased | 10 | 0 |
Source: Data adapted from clinical trial results.[9][10]
Experimental Protocols
MOTION Phase 3 Clinical Trial Protocol (NCT05059262)
The safety and efficacy of vimseltinib were evaluated in the MOTION study, a global, multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[8][9][14]
-
Patient Population: Adult patients with symptomatic tenosynovial giant cell tumor (TGCT) for which surgical resection could potentially worsen functional limitation or cause severe morbidity.[9][14]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either vimseltinib or a matching placebo.[8][9]
-
Dosing Regimen: Vimseltinib was administered orally at a dose of 30 mg twice weekly.[9]
-
Treatment Duration: Patients received treatment for 24 weeks in 28-day cycles.[9][14]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR) at week 25, assessed by blinded independent radiological review per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[8][9][14]
-
Secondary Endpoints: Key secondary endpoints included ORR per tumor volume score (TVS), active range of motion, physical function, stiffness, quality of life, and pain.[8][10]
References
- 1. oncodaily.com [oncodaily.com]
- 2. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 3. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vimseltinib versus placebo for tenosynovial giant cell tumour (MOTION): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biospace.com [biospace.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Vimseltinib versus placebo for tenosynovial giant cell tumour (MOTION): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deciphera Pharmaceuticals Announces Positive Top-line Results from MOTION Pivotal Phase 3 Study of Vimseltinib in Patients with Tenosynovial Giant Cell Tumor (TGCT) and Updated Results from Phase 1/2 Study of Vimseltinib in TGCT | Deciphera [deciphera.com]
- 11. trial.medpath.com [trial.medpath.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase III MOTION Study Evaluates Vimseltinib for Tenosynovial Giant Cell Tumor Treatment | Cancer Nursing Today [cancernursingtoday.com]
Vimseltinib In Vivo Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting in vivo experiments involving Vimseltinib (Romvimza™). This resource offers frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to facilitate successful and reproducible research.
Mechanism of Action
Vimseltinib is an orally bioavailable, potent, and highly selective switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2][3][4][5] By binding to the switch pocket of the CSF1R kinase domain, Vimseltinib stabilizes the kinase in an inactive conformation.[6] This action prevents autophosphorylation and downstream signaling induced by the binding of its ligands, CSF1 and IL-34.[1][2] The inhibition of CSF1R signaling is crucial for the survival, proliferation, and differentiation of myeloid lineage cells such as macrophages, microglia, and osteoclasts.[1][7] In the context of cancer, Vimseltinib targets tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis.[8][9] Its high selectivity for CSF1R, over 500-fold more than for closely related kinases, minimizes off-target effects.[6][10]
CSF1R Signaling Pathway Inhibition by Vimseltinib
Caption: Vimseltinib inhibits CSF1R autophosphorylation and downstream signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vimseltinib?
A1: Vimseltinib is a highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][11] It functions as a "switch-control" inhibitor, binding to a unique regulatory region of CSF1R to lock it in an inactive state, thereby preventing its activation and downstream signaling.[6][12] This leads to the depletion of CSF1R-dependent cells like macrophages.[3][4][5][10]
Q2: What is a suitable vehicle for in vivo administration of Vimseltinib?
A2: While specific formulation details for preclinical studies are not extensively published in the provided results, a common approach for small molecule inhibitors with poor aqueous solubility is to use a vehicle such as a solution of 0.5% methylcellulose (B11928114) in water. It is crucial to perform vehicle-controlled studies to ensure that the vehicle itself does not have any biological effects.
Q3: What are the expected phenotypic outcomes of effective CSF1R inhibition in vivo?
A3: Effective CSF1R inhibition is expected to lead to a reduction in the number of macrophages and other CSF1R-dependent cells in various tissues, including the tumor microenvironment.[3][4][5][10] This can result in the inhibition of tumor growth and bone degradation in relevant mouse cancer models.[3][4][5][10] Researchers may also observe an increase in circulating levels of CSF1 and IL-34 as a pharmacodynamic biomarker of CSF1R inhibition.[10]
Q4: How can I confirm target engagement of Vimseltinib in my in vivo model?
A4: Target engagement can be assessed by measuring the inhibition of CSF1R phosphorylation in tissues of interest (e.g., tumor, spleen) via methods like ELISA or Western blotting.[3] Additionally, monitoring downstream signaling pathways, such as the phosphorylation of ERK, can indicate target engagement.[10] A pharmacodynamic marker that can be measured is the inhibition of CSF1-stimulated cFOS expression in the spleen.[3][6]
Q5: What are the known off-target effects of Vimseltinib?
A5: Vimseltinib is designed to be highly selective for CSF1R.[6] It has been shown to be over 500-fold more selective for CSF1R compared to closely related kinases like FLT3, KIT, PDGFRA, and PDGFRB.[10] This high selectivity is intended to reduce off-target effects, including the hepatotoxicity observed with less selective CSF1R inhibitors like pexidartinib.[1]
Troubleshooting Guide for In Vivo Experiments
| Observed Problem | Potential Cause | Recommended Solution |
| Lack of Efficacy (e.g., no tumor growth inhibition) | Inadequate Dosing or Bioavailability: The dose of Vimseltinib may be too low to achieve therapeutic concentrations at the target site. | Conduct a dose-escalation study to determine the optimal dose. Perform pharmacokinetic analysis to measure plasma and tumor concentrations of Vimseltinib.[13] |
| Poor Formulation or Administration: The compound may not be properly solubilized or may have been administered incorrectly. | Ensure the formulation is stable and homogenous. For oral gavage, confirm proper technique to ensure delivery to the stomach.[13] Prepare fresh formulations for each experiment.[13] | |
| Resistant Tumor Model: The tumor model may not be dependent on CSF1R signaling for growth and survival. | Confirm CSF1R expression in the tumor cells and tumor-associated macrophages. Consider using a different tumor model known to be responsive to CSF1R inhibition. | |
| Acquired Resistance: Prolonged treatment can sometimes lead to the development of resistance mechanisms.[14] | Investigate potential resistance pathways, such as the upregulation of alternative survival signals in tumor cells or other immune cells.[14][15] | |
| Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy) | Dose is Too High: The administered dose may be above the maximum tolerated dose (MTD). | Perform a dose-ranging study to establish the MTD in your specific animal model. Reduce the dose or the frequency of administration. |
| Off-Target Toxicity (less likely with Vimseltinib): Although highly selective, off-target effects cannot be completely ruled out at very high doses. | Correlate the timing of adverse events with the peak plasma concentration of Vimseltinib. Analyze tissues for any pathological changes. | |
| On-Target Toxicity: Depletion of resident macrophages in certain tissues could lead to unexpected physiological effects.[16] | Monitor key physiological parameters and conduct histopathological analysis of major organs. | |
| Vehicle-Related Toxicity: The vehicle used for administration may be causing adverse effects. | Conduct a study with the vehicle alone to assess its tolerability. | |
| High Variability in Results Between Animals | Inconsistent Dosing: Inaccurate or inconsistent administration of Vimseltinib. | Ensure all personnel are properly trained in the administration technique. Use precise measurement tools for dosing. |
| Biological Variability: Inherent biological differences between individual animals. | Increase the number of animals per group to improve statistical power. Ensure animals are age and weight-matched. | |
| Unstable Formulation: The drug may be degrading or precipitating out of solution. | Assess the stability of the formulation over the duration of the experiment. Prepare fresh formulations as needed.[13] |
Pharmacokinetic Data
Steady-State Pharmacokinetic Parameters of Vimseltinib in Mice
The following table summarizes the pharmacokinetic parameters of Vimseltinib at a steady state in mice.[3][6][10]
| Parameter | Value | Unit |
| Tmax (Time to maximum concentration) | 2 | hours |
| Cmax (Maximum concentration) | 1,800 | ng/mL |
| AUC(0–24) (Area under the curve from 0-24h) | 21,000 | ng·h/mL |
| T½ (Half-life) | 4.1 | hours |
| Cl_obs (Total body clearance) | 0.48 | L/h/kg |
| Vz_obs (Volume of distribution) | 2.8 | L/kg |
Data obtained after 6 days of oral dosing.[3][6][10]
Experimental Protocols
General Protocol for an In Vivo Efficacy Study
This protocol outlines a general workflow for assessing the in vivo efficacy of Vimseltinib in a tumor-bearing mouse model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vimseltinib | C23H25N7O2 | CID 86267612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. deciphera.com [deciphera.com]
- 8. What is Vimseltinib used for? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]
- 12. oncodaily.com [oncodaily.com]
- 13. benchchem.com [benchchem.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Why CSF1R inhibition doesn’t slow tumor growth - and how it could [acir.org]
- 16. researchgate.net [researchgate.net]
How to improve VER-00158411 efficacy in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the in vitro efficacy of VER-00158411.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1] These kinases are crucial components of the DNA damage response (DDR) pathway, which is activated to arrest the cell cycle and allow for DNA repair.[2][3] By inhibiting Chk1 and Chk2, this compound prevents the cell from pausing to repair DNA damage, which can lead to mitotic catastrophe and cell death, particularly in cancer cells that often have a defective G1 checkpoint and are highly reliant on the S and G2 checkpoints regulated by Chk1.[4]
Q2: What are the reported IC50 values for this compound against Chk1 and Chk2?
This compound exhibits potent inhibition of both Chk1 and Chk2 in biochemical assays. While it shows little selectivity at the enzymatic level, it can display preferential inhibition of Chk1 in cellular contexts.[5]
| Target | IC50 (Biochemical Assay) |
| Chk1 | 4.4 nM |
| Chk2 | 4.5 nM |
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the final concentration of the solvent in your cell culture or biochemical assay. Aliquot the stock solution and store it at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: In which cell lines is this compound expected to be most effective?
This compound is often more effective in cancer cell lines with a p53-deficient background.[1] These cells lack a functional G1 checkpoint and are therefore more dependent on the S and G2/M checkpoints, which are regulated by Chk1, for survival in the presence of DNA damage. The efficacy of this compound can be enhanced when used in combination with DNA-damaging agents like gemcitabine, cisplatin, or camptothecin.[1]
Troubleshooting Guides
Problem 1: Low or no observed efficacy of this compound in my cell-based assay.
Possible Cause 1: Suboptimal Compound Concentration
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
Possible Cause 2: Poor Solubility or Stability in Media
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.5%). Prepare fresh dilutions of this compound from your stock solution for each experiment. Visually inspect the media for any precipitation of the compound.
Possible Cause 3: Cell Line Insensitivity
-
Solution: As mentioned, cells with intact p53 and a functional G1 checkpoint may be less sensitive to Chk1/Chk2 inhibition as a monotherapy.[4] Consider using this compound in combination with a DNA-damaging agent to induce reliance on the Chk1-mediated checkpoint.
Possible Cause 4: Inappropriate Assay Endpoint
-
Solution: The effects of this compound may not be immediately apparent in a short-term cell viability assay. Consider using assays that measure checkpoint abrogation, DNA damage (e.g., γH2AX staining), or apoptosis over a longer time course.
Problem 2: High background or off-target effects observed.
Possible Cause 1: Excessive Compound Concentration
-
Solution: High concentrations of kinase inhibitors can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. It's important to note that while this compound is highly selective for Chk1 over CDK2, at higher concentrations, off-target inhibition of other kinases could occur.[5]
Possible Cause 2: Solvent Toxicity
-
Solution: Include a vehicle control (media with the same final concentration of the solvent used to dissolve this compound) in all your experiments to account for any effects of the solvent itself.
Experimental Protocols
Cell-Based Checkpoint Abrogation Assay
This assay determines the ability of this compound to override a DNA damage-induced cell cycle arrest.
-
Cell Seeding: Plate your cells of interest at a density that allows for logarithmic growth for the duration of the experiment.
-
DNA Damage Induction: Treat the cells with a DNA-damaging agent (e.g., 100 nM gemcitabine) for a predetermined time to induce cell cycle arrest (e.g., 24 hours).
-
Inhibitor Treatment: Add this compound at various concentrations to the cells already treated with the DNA-damaging agent. Include appropriate controls (untreated, DNA damage only, inhibitor only).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Cycle Analysis: Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). Analyze the cell cycle distribution by flow cytometry.
-
Endpoint: A successful checkpoint abrogation will be observed as a decrease in the S-phase or G2/M-phase arrested population and an increase in the sub-G1 population (indicative of apoptosis) in the cells co-treated with the DNA-damaging agent and this compound, compared to the cells treated with the DNA-damaging agent alone.
Western Blot for Pharmacodynamic Markers
This protocol allows for the assessment of target engagement by monitoring the phosphorylation status of Chk1.
-
Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Chk1 (Ser296) and total Chk1. Phosphorylation at Ser296 is a marker of Chk1 activity.[5]
-
Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Endpoint: A dose-dependent decrease in the level of phospho-Chk1 (Ser296) relative to total Chk1 indicates successful target engagement by this compound.
Visualizations
Caption: Simplified Chk1/Chk2 signaling pathway in the DNA damage response.
Caption: Experimental workflow for a cell-based checkpoint abrogation assay.
References
- 1. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Resistance to Vimseltinib
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating potential resistance to Vimseltinib in their experimental models. As a highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), Vimseltinib has demonstrated significant efficacy in diseases driven by CSF1R signaling, such as Tenosynovial Giant Cell Tumor (TGCT).[1][2][3][4][5] However, as with most targeted therapies, the potential for acquired resistance is a key area of investigation. This guide outlines potential mechanisms based on the broader class of CSF1R inhibitors and provides protocols to explore these possibilities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vimseltinib?
A1: Vimseltinib is an oral, switch-control tyrosine kinase inhibitor that selectively and potently targets CSF1R.[6][7][8][9] By binding to the switch pocket of the CSF1R kinase domain, it stabilizes the receptor in an inactive conformation, thereby inhibiting its autophosphorylation and downstream signaling induced by its ligands, CSF1 and IL-34. This leads to the depletion of tumor-associated macrophages (TAMs) and other CSF1R-dependent cells.[6][7][8] Preclinical studies have shown that Vimseltinib is highly selective for CSF1R with over 500-fold selectivity against closely related kinases like KIT and FLT3, which may contribute to its favorable safety profile.[7]
Q2: Has clinical resistance to Vimseltinib been widely reported?
A2: In the pivotal Phase 3 MOTION study for TGCT, Vimseltinib demonstrated durable responses, with the median duration of response not yet reached at the two-year follow-up.[10] This suggests that the rapid development of widespread resistance may not be a common feature in this patient population. However, long-term treatment can lead to acquired resistance in some targeted therapies, making it a critical area for ongoing research.
Q3: What are the theoretical or known mechanisms of resistance to CSF1R inhibitors like Vimseltinib?
A3: While specific data on acquired resistance to Vimseltinib is limited, mechanisms observed with other CSF1R inhibitors can be considered as potential avenues of investigation. These can be broadly categorized into:
-
On-Target Alterations: Mutations in the CSF1R gene that prevent drug binding or stabilize the active conformation of the kinase.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, rendering the cells less dependent on CSF1R signaling. A key pathway implicated in resistance to CSF1R inhibitors is the Phosphoinositide 3-kinase (PI3K)/Insulin-like Growth Factor 1 Receptor (IGF-1R) axis.
-
Tumor Microenvironment (TME) Modifications: Changes in the TME, such as the polarization of remaining macrophages to a pro-survival phenotype or the secretion of alternative growth factors, can contribute to a less favorable environment for drug activity.
Troubleshooting Guide
This guide provides a structured approach for researchers who observe a diminished response to Vimseltinib in their in vitro or in vivo models.
Problem 1: Decreased sensitivity to Vimseltinib in a previously sensitive cell line.
Potential Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Experiment: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of Vimseltinib in the suspected resistant cell line with the parental (sensitive) cell line.
-
Expected Outcome: A significant increase in the IC50 value for the resistant cell line.
-
-
Investigate On-Target Mechanisms:
-
Experiment: Sequence the kinase domain of the CSF1R gene in the resistant and parental cell lines using Next-Generation Sequencing (NGS).
-
Expected Outcome: Identification of novel mutations in the CSF1R gene of the resistant cells that are absent in the parental line.
-
-
Investigate Bypass Pathway Activation:
-
Experiment:
-
Western Blotting: Analyze the phosphorylation status and total protein levels of key components of potential bypass pathways, such as PI3K (p-Akt, Akt) and MAPK (p-ERK, ERK).
-
Co-Immunoprecipitation (Co-IP): Investigate potential interactions between CSF1R and other receptor tyrosine kinases (RTKs) that might be upregulated in resistant cells.
-
-
Expected Outcome: Increased phosphorylation of proteins like Akt or ERK in the resistant cells, even in the presence of Vimseltinib, suggesting activation of a bypass signaling pathway.
-
Problem 2: Tumor regrowth in an in vivo model after an initial response to Vimseltinib.
Potential Cause: Acquired resistance driven by the tumor microenvironment.
Troubleshooting Steps:
-
Characterize the Tumor Microenvironment:
-
Experiment:
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Analyze tumor sections from responding and relapsing tumors for markers of M1 (e.g., iNOS) and M2 (e.g., CD163, CD206) macrophages.
-
Flow Cytometry: Isolate immune cells from the tumors to quantify the populations of different immune cell types, including TAMs, myeloid-derived suppressor cells (MDSCs), and T cells.
-
-
Expected Outcome: A shift towards an M2-polarized macrophage phenotype or an increase in other immunosuppressive cell populations in the relapsed tumors.
-
-
Analyze Secreted Factors:
-
Experiment: Perform a cytokine/growth factor array on the conditioned media from cultured resistant cells or on the plasma/serum from in vivo models.
-
Expected Outcome: Identification of elevated levels of alternative growth factors (e.g., IGF-1) that could be driving resistance.
-
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when investigating Vimseltinib resistance in a cell line model.
Table 1: Hypothetical In Vitro Resistance Profile of a Cancer Cell Line to Vimseltinib
| Cell Line | Treatment | IC50 (nM) | p-Akt (Relative to Total Akt) | p-ERK (Relative to Total ERK) |
| Parental | DMSO (Control) | - | 1.0 | 1.0 |
| Parental | Vimseltinib (100 nM) | 50 | 0.2 | 0.3 |
| Resistant | DMSO (Control) | - | 1.5 | 1.2 |
| Resistant | Vimseltinib (100 nM) | >1000 | 1.3 | 1.1 |
This table illustrates a hypothetical scenario where a Vimseltinib-resistant cell line exhibits a significantly higher IC50 and maintains high levels of p-Akt and p-ERK despite treatment, suggesting bypass pathway activation.
Key Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Vimseltinib for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Western Blotting
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.
Visualizations
Caption: Vimseltinib inhibits CSF1R signaling.
Caption: IGF-1R bypass signaling in resistance.
Caption: Workflow for investigating resistance.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. ascopubs.org [ascopubs.org]
- 4. FDA Approves Vimseltinib for Symptomatic Tenosynovial Giant Cell Tumor - ASCO [asco.org]
- 5. aacr.org [aacr.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. trial.medpath.com [trial.medpath.com]
Addressing VER-00158411 cytotoxicity in non-target cells
Topic: Addressing VER-00158411 Cytotoxicity in Non-Target Cells
This guide provides troubleshooting strategies and frequently asked questions to help researchers understand and mitigate unexpected cytotoxicity observed with the hypothetical kinase inhibitor, this compound. The information herein is based on general principles for addressing off-target effects of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a hypothetical small molecule inhibitor designed to target a specific kinase, for the purpose of this guide, we will assume it is a novel inhibitor of the MAPK/ERK kinase (MEK1/2) . Protein kinases are crucial for signal transduction, and their inhibition is a key strategy in therapeutic development.[1][2]
Q2: What is off-target cytotoxicity?
Off-target cytotoxicity is cell death caused by a compound interacting with cellular components other than its intended target.[3] For kinase inhibitors, this can occur due to the structural similarity of the ATP-binding pocket across many kinases, leading to the inhibition of unintended signaling pathways essential for cell survival.[4]
Q3: Why am I observing cytotoxicity in my non-target (control) cell line?
This could be due to several factors:
-
Potent Off-Target Effects: this compound may be inhibiting other kinases or proteins that are essential for the survival of your non-target cells.[4]
-
High Compound Concentration: The concentrations used may be too high, exceeding the therapeutic window and causing general cellular stress.[4]
-
Experimental Artifact: Issues with solvent concentration (e.g., DMSO), reagent stability, or cell culture conditions could be contributing to cell death.
Q4: What are the immediate first steps I should take to troubleshoot this issue?
Begin by confirming the observation. Rerun the experiment with a full set of controls, including a vehicle control (e.g., DMSO at the same final concentration), a positive control for cytotoxicity (e.g., staurosporine), and an untreated cell control. Ensure that the cytotoxicity is dose-dependent and reproducible.
Troubleshooting Guide
This section provides a more in-depth, step-by-step guide to diagnosing and addressing the observed cytotoxicity.
Issue 1: How do I confirm that the observed cell death is a true cytotoxic effect of this compound and not an experimental artifact?
-
Answer: To validate the cytotoxic effect, perform a dose-response experiment and include meticulous controls.
-
Vehicle Control: Treat cells with the highest concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This will rule out solvent toxicity.
-
Positive Control: Use a known cytotoxic agent to ensure your assay is working correctly.
-
Untreated Control: This provides a baseline for normal cell viability.
-
Repeatability: Repeat the experiment multiple times to ensure the results are consistent.
-
Issue 2: I have confirmed the cytotoxicity in my non-target cells. How do I determine the therapeutic window between my target and non-target cells?
-
Answer: You need to determine the half-maximal inhibitory concentration (IC50) for both your target and non-target cell lines.
-
Perform a cytotoxicity assay (e.g., MTT or LDH release assay) with a serial dilution of this compound on both cell types.
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Calculate the IC50 value for each cell line. The difference between these values will give you an indication of the therapeutic window.
-
Issue 3: The IC50 values for my target and non-target cells are very close. How can I investigate the mechanism of this off-target effect?
-
Answer: A narrow therapeutic window suggests a potent off-target effect. The investigation should proceed as follows:
-
Literature and Database Review: Check databases for known off-targets of compounds with a similar chemical scaffold to this compound.
-
Broad-Panel Kinase Screen: Use a commercial service to screen this compound against a large panel of kinases. This can identify unintended kinase targets.
-
Phenotypic Observation: Carefully observe the morphology of the dying cells. For instance, cell rounding and mitotic arrest could suggest disruption of the cytoskeleton. Some kinase inhibitors have been found to have non-kinase targets, such as tubulin.
-
Issue 4: My cells treated with this compound appear rounded and arrested in mitosis. How can I test for microtubule disruption?
-
Answer: The observed phenotype strongly suggests an interaction with tubulin dynamics. You can test this directly with a tubulin polymerization assay . This in vitro assay measures the assembly of purified tubulin into microtubules and can determine if your compound inhibits or promotes this process.
Issue 5: How can I mitigate the off-target cytotoxicity in my future experiments to study the on-target effects?
-
Answer: Several strategies can help you focus on the on-target effects:
-
Use the Lowest Effective Concentration: Work with a concentration of this compound that is sufficient to inhibit the primary target but has minimal effect on non-target cells.
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a different inhibitor that targets the same primary kinase but has a different chemical structure. If the phenotype is the same, it is more likely to be an on-target effect.[4]
-
Genetic Approaches: Use siRNA or CRISPR to knock down the primary target. This provides a highly specific way to validate the on-target phenotype without the confounding off-target effects of a small molecule.
-
Data Presentation
Clear presentation of quantitative data is crucial for interpretation.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Primary Target | IC50 (µM) |
| Target Cell Line A | MEK1/2 | 0.5 |
| Non-Target Cell Line B | - | 1.2 |
| Non-Target Cell Line C | - | 1.5 |
Table 2: Hypothetical Results of In Vitro Tubulin Polymerization Assay
| Compound | Concentration (µM) | Inhibition of Polymerization (%) |
| Vehicle (DMSO) | - | 0 |
| Nocodazole (Positive Control) | 10 | 95 |
| This compound | 1 | 20 |
| This compound | 5 | 65 |
| This compound | 10 | 92 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls (vehicle, untreated).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay monitors the polymerization of tubulin into microtubules by measuring changes in light scattering.[5][6][7]
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin Rehydration Buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
This compound and control compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as a promoter)
-
Pre-warmed 96-well plate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin in ice-cold Tubulin Rehydration Buffer to a final concentration of 3-5 mg/mL. Keep on ice at all times.
-
Prepare a tubulin polymerization mix on ice containing tubulin, GTP (final concentration 1 mM), and glycerol (final concentration 10%).
-
-
Compound Preparation:
-
Prepare a 10x working stock of this compound and control compounds in the appropriate buffer.
-
-
Assay Procedure:
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Compare the curves of this compound-treated samples to the vehicle control. Inhibition is indicated by a decrease in the rate and extent of polymerization.
-
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. abscience.com.tw [abscience.com.tw]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
Vimseltinib Technical Support Center: Interpreting Unexpected Experimental Results
Welcome to the technical support center for Vimseltinib, a potent and highly selective switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results during preclinical experiments with Vimseltinib.
Frequently Asked Questions (FAQs)
Q1: We observe a weaker than expected inhibitory effect of Vimseltinib on cell proliferation in our CSF1R-expressing cell line.
A1: Several factors could contribute to this observation. Firstly, confirm the expression and activation status of CSF1R in your specific cell line, as levels can vary. Secondly, while Vimseltinib's potency is only modestly affected by high concentrations of its ligand, CSF1, extremely high concentrations in your culture system could lead to reduced efficacy.[1] Consider titrating the CSF1 concentration. Lastly, ensure the stability and correct concentration of your Vimseltinib stock solution.
Q2: We are seeing significant inhibition of downstream signaling (e.g., p-ERK, p-AKT), but minimal effect on cell viability.
A2: This may indicate that the survival of your specific cell line is not solely dependent on the CSF1R signaling pathway. Cells can have redundant survival pathways. Consider investigating the activation of other receptor tyrosine kinases that might be compensating for the inhibition of CSF1R signaling. Additionally, the effect on cell viability may require a longer incubation time than the observed inhibition of phosphorylation, so a time-course experiment is recommended.
Q3: We are observing unexpected cytotoxicity in our cell cultures at concentrations where we expect to see specific CSF1R inhibition.
A3: This could be due to off-target effects, although Vimseltinib is highly selective for CSF1R.[2][3] High concentrations of any inhibitor can lead to off-target activity. It is recommended to perform a dose-response curve to determine the therapeutic window for your specific cell line. Also, ensure that the final concentration of the solvent (e.g., DMSO) is not causing toxicity. Another possibility is that your cell line is highly sensitive to even minimal inhibition of kinases other than CSF1R.
Q4: In our in vivo studies, the effect of Vimseltinib on macrophage depletion is less than anticipated based on our in vitro data.
A4: Discrepancies between in vitro and in vivo results can be due to pharmacokinetic and pharmacodynamic properties of the compound.[1] Factors such as oral bioavailability, plasma protein binding, and metabolism can influence the effective concentration of Vimseltinib at the target tissue.[1][4] It is advisable to perform pharmacokinetic studies to correlate plasma concentration with the observed pharmacodynamic effects.
Q5: We are seeing a paradoxical increase in the phosphorylation of another kinase after Vimseltinib treatment. What could be the cause?
A5: This phenomenon, known as paradoxical pathway activation, has been observed with some kinase inhibitors.[5] Inhibition of a primary signaling pathway can sometimes lead to the activation of compensatory feedback loops, resulting in the upregulation of other signaling pathways.[6][7] A broader analysis of the phosphoproteome could help identify these activated pathways.
Troubleshooting Guides
Issue 1: Inconsistent or Weak Inhibition of CSF1R Phosphorylation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | Validate the specificity of your phospho-CSF1R antibody using appropriate controls (e.g., phosphatase-treated lysates). |
| Sample Degradation | Ensure the use of phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation. |
| Incorrect Vimseltinib Concentration | Prepare fresh dilutions of Vimseltinib for each experiment and verify the concentration of your stock solution. |
| High Ligand Concentration | Titrate the concentration of CSF1 in your cell culture medium to determine its effect on Vimseltinib potency.[1] |
| Low CSF1R Expression | Confirm CSF1R expression in your cell line using Western blot or flow cytometry. |
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetic Issues | Conduct pharmacokinetic studies to measure Vimseltinib concentration in plasma and tumor tissue.[1] |
| Bioavailability | Ensure proper formulation and administration of Vimseltinib for optimal absorption in your animal model. |
| Tumor Microenvironment | The in vivo tumor microenvironment can influence drug efficacy. Analyze the cellular composition and cytokine profile of the tumor. |
| Dosing Regimen | Optimize the dosing schedule (dose and frequency) based on pharmacokinetic and pharmacodynamic data.[1] |
Data Presentation
Vimseltinib In Vitro IC50 Values
| Assay | Target/Cell Line | IC50 (nM) |
| CSF1R Inhibition (JMD-phosphorylated) | Recombinant CSF1R | 2.8[1] |
| CSF1R Inhibition (fully phosphorylated) | Recombinant CSF1R | 290[1] |
| Cell Proliferation | M-NFS-60 | 10.1[1] |
| Osteoclast Differentiation | Human Osteoclast Precursors | 9.3[1] |
| CSF1R Signaling in Whole Blood (p-ERK) | Human Monocytes | 403[1] |
In Vivo Pharmacokinetic Parameters of Vimseltinib in Mice (3 mg/kg oral dose)
| Parameter | Value |
| Cmax (ng/mL) | 4,580 |
| Tmax (h) | 2 |
| AUC0-24h (ng·h/mL) | 49,314 |
| t1/2 (h) | 4.1 |
| Data from preclinical studies.[1] |
Experimental Protocols
Protocol 1: Western Blot for CSF1R Phosphorylation
Objective: To determine the effect of Vimseltinib on CSF1-induced CSF1R phosphorylation in a cellular context.
Materials:
-
CSF1R-expressing cells (e.g., THP-1)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R
-
HRP-conjugated secondary antibody
-
Bovine Serum Albumin (BSA)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of Vimseltinib or vehicle (DMSO) for 2 hours.
-
Stimulate cells with recombinant human CSF1 (e.g., 100 ng/mL) for 10 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[8][9]
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total CSF1R as a loading control.
Protocol 2: Cell Proliferation Assay
Objective: To assess the effect of Vimseltinib on the proliferation of CSF1-dependent cells.
Materials:
-
M-NFS-60 cells (or other CSF1-dependent cell line)
-
Complete growth medium
-
Recombinant murine CSF1
-
Vimseltinib
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well opaque-walled plates
Procedure:
-
Plate M-NFS-60 cells in a 96-well plate in the presence of a suboptimal concentration of CSF1.
-
Add serial dilutions of Vimseltinib or vehicle (DMSO) to the wells.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: Vimseltinib inhibits the CSF1R signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Vimseltinib Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Stabilizing VER-00158411 for long-term experiments
Welcome to the technical support center for VER-00158411. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting long-term experiments by providing essential information on the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for long-term stability of this compound?
A1: For long-term storage, this compound should be stored at -20°C in a desiccated environment. Under these conditions, the compound is stable for up to 24 months. For short-term storage or in-use scenarios, aliquots can be stored at 4°C for a maximum of one week. Avoid repeated freeze-thaw cycles.
Q2: What are the common degradation pathways for this compound?
A2: The primary degradation pathways for this compound are hydrolysis and oxidation. Exposure to aqueous environments with a pH above 7.5 can lead to hydrolytic cleavage of the ester moiety. The molecule is also susceptible to oxidation at the tertiary amine position, particularly in the presence of atmospheric oxygen and trace metals.
Q3: Can I dissolve this compound in solvents other than DMSO?
A3: While DMSO is the recommended solvent for creating stock solutions, ethanol (B145695) can be used as an alternative. However, the long-term stability of this compound in ethanol is reduced compared to DMSO. If using ethanol, prepare fresh solutions and use them within 24 hours. For aqueous buffers, it is critical to maintain a pH below 7.5 and to use degassed buffers to minimize oxidation.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with UV detection. A common method involves a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid). Degradation can be quantified by observing the decrease in the peak area of the parent compound and the emergence of degradation product peaks.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for extended periods. |
| Precipitate formation in aqueous buffer. | Poor solubility of this compound at the working concentration. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final buffer, ensuring it is compatible with your experimental system. |
| Loss of compound activity in cell-based assays. | Degradation of this compound in the cell culture medium. | Reduce the incubation time if experimentally feasible. Prepare fresh dilutions of this compound in pre-warmed media immediately before adding to cells. Consider the use of a more stable analog if available for long-term (>48 hours) incubations. |
| Appearance of unknown peaks in HPLC analysis. | Contamination or degradation. | Run a blank (solvent only) to check for system contamination. Analyze a freshly prepared standard of this compound to confirm the retention time of the parent peak. Compare the chromatogram of the suspect sample to the fresh standard to identify degradation products. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature for at least 15 minutes before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex the solution for 30 seconds and sonicate for 5 minutes in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to 24 months.
Protocol 2: Accelerated Stability Study of this compound
This protocol is designed to predict the long-term stability of this compound under various conditions.[1][2]
-
Prepare a 1 mg/mL solution of this compound in the desired solvent (e.g., DMSO, 50% ethanol/water).
-
Dispense 100 µL aliquots of the solution into multiple amber glass vials.
-
Place the vials in controlled temperature chambers at 4°C, 25°C, 40°C, and 60°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Plot the natural logarithm of the concentration versus time for each temperature to determine the degradation rate constant.
-
Use the Arrhenius equation to model the temperature dependence of the degradation rate and predict the shelf-life at the recommended storage temperature.
Data Summary
Table 1: Stability of this compound in Different Solvents at 4°C
| Solvent | Concentration | Purity after 1 week (%) | Purity after 4 weeks (%) |
| DMSO | 10 mM | 99.8 ± 0.1 | 99.5 ± 0.2 |
| Ethanol | 10 mM | 98.5 ± 0.3 | 95.1 ± 0.4 |
| PBS (pH 7.4) | 100 µM | 92.0 ± 0.5 | 75.3 ± 0.8 |
| Tris (pH 8.0) | 100 µM | 85.1 ± 0.6 | 60.2 ± 1.1 |
Table 2: Predicted Shelf-life of this compound based on Accelerated Stability Studies
| Storage Temperature (°C) | Predicted time to 90% Purity (Months) |
| -80 | > 36 |
| -20 | 24 |
| 4 | 3 |
| 25 | 0.5 |
Visualizations
References
Validation & Comparative
A Researcher's Guide to CSF1R Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a suitable Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of prominent CSF1R inhibitors used in research, supported by experimental data to aid in the selection of the most appropriate tool for your specific research needs.
CSF1R, a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors. Its involvement in various pathological processes, including cancer, inflammatory diseases, and neurodegeneration, has made it a prime target for therapeutic intervention. This guide focuses on a selection of widely studied small-molecule inhibitors and monoclonal antibodies, detailing their potency, selectivity, and mechanisms of action.
Quantitative Comparison of CSF1R Inhibitors
The following tables summarize the in vitro potency and selectivity of several key CSF1R inhibitors. It is important to note that IC50 values can vary between different assay formats and experimental conditions. Therefore, these values should be considered as a comparative guide rather than absolute constants.
Table 1: Potency of Small-Molecule Inhibitors Against CSF1R
| Inhibitor | Synonym(s) | CSF1R IC50 (nM) |
| Pexidartinib | PLX3397 | ~13-20 |
| ARRY-382 | PF-07265804 | 9 |
| BLZ945 | 1 | |
| JNJ-40346527 | Edicotinib | 3.2 |
| PLX5622 | 16 | |
| GW2580 | 30 |
Table 2: Selectivity Profile of Small-Molecule CSF1R Inhibitors (IC50 in nM)
| Kinase | Pexidartinib | ARRY-382 | BLZ945 | JNJ-40346527 | PLX5622 | GW2580 |
| CSF1R | ~13-20 | 9 | 1 | 3.2 | 16 | 30 |
| c-KIT | ~10-27 | >1000 | >1000 | 20 | >800 | >10,000 |
| FLT3 | 160 | >1000 | >1000 | 190 | >800 | >10,000 |
| KDR (VEGFR2) | 350-440 | - | - | - | - | - |
| PDGFRβ | - | - | >1000 | - | - | - |
| TRKA | - | - | - | - | - | 88 |
| LCK | 860 | - | - | - | - | - |
| FLT1 (VEGFR1) | 880 | - | - | - | - | - |
| TRKC | 890 | - | - | - | - | - |
Table 3: Monoclonal Antibody Inhibitors of CSF1R
| Antibody | Synonym(s) | Mechanism of Action | Binding Affinity (Ki/Kd) |
| Emactuzumab | RG7155 | Binds to the CSF1R dimerization domain, blocking ligand binding and receptor activation. | 0.2 nM (Kd) |
| LY3022855 | IMC-CS4 | Human IgG1 monoclonal antibody that prevents CSF1 and IL-34 from binding to CSF1R, thereby inhibiting its activation. | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Validating VER-00158411: A Comparative Guide to Chk1/Chk2 Inhibition in New Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VER-00158411, a potent Chk1 and Chk2 inhibitor, with other established alternatives. The data presented is intended to assist researchers in validating the efficacy of this compound in novel cell line models by offering a baseline for its performance and detailed experimental protocols for key assays.
Introduction to this compound
This compound is a small molecule inhibitor targeting the critical cell cycle checkpoint kinases, Chk1 and Chk2.[1][2] These kinases are key regulators of the DNA damage response (DDR), and their inhibition can lead to synthetic lethality in cancer cells with underlying DNA repair defects or high replicative stress.[1][3] this compound has demonstrated potent inhibition of both Chk1 and Chk2 kinase activity and has been shown to induce DNA damage and cell death in various cancer cell lines.[1][4]
Comparative Efficacy of Chk1/Chk2 Inhibitors
The following tables summarize the in vitro efficacy of this compound and a selection of alternative Chk1/Chk2 inhibitors across various metrics and cell lines. This data is compiled from publicly available research to provide a comparative baseline.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target(s) | IC50 (nM) | Selectivity Notes |
| This compound | Chk1, Chk2 | 4.4 (Chk1), 4.5 (Chk2) | >10,000-fold selective against CDK1 [2] |
| Prexasertib (LY2606368) | Chk1, Chk2 | 1 (Chk1), 8 (Chk2) | Also inhibits RSK1 (IC50 = 9 nM) |
| Rabusertib (LY2603618) | Chk1 | 7 | ~100-fold more potent against Chk1 than other kinases |
| CCT245737 (SRA737) | Chk1 | 1.4 | >1,000-fold selective against Chk2 and CDK1[5] |
Table 2: Cellular Activity of this compound in Specific Cell Lines
| Cell Line | Assay | Metric | Value (µM) |
| HT29 | pS296 Inhibition | IC50 | 0.12[1] |
| HT29 | pS296 Inhibition | IC90 | 0.77[1] |
| U2OS | pS296 Inhibition | IC50 | 0.039[1] |
| U2OS | pS296 Inhibition | IC90 | 0.59[1] |
| HT29 | γH2AX Induction | EC50 | 0.77[1] |
| U2OS | γH2AX Induction | EC50 | 0.79[1] |
Table 3: Comparative Cellular Proliferation Inhibition (GI50/IC50 in various cell lines)
| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) |
| Prexasertib | Ovarian Cancer Cell Lines (panel) | Ovarian Cancer | 0.001 - 0.01 |
| Prexasertib | JHOS2 | Ovarian Cancer | 8.4 |
| Rabusertib | SK-N-BE(2) | Neuroblastoma | 10.81 |
| CCT245737 | HT-29 | Colon Cancer | 9.223[5] |
| CCT245737 | HEK293 | Embryonic Kidney | 1.387[5] |
Signaling Pathway and Experimental Workflow
To effectively validate this compound in new cell lines, it is crucial to understand its mechanism of action and the experimental procedures used to assess its efficacy.
Caption: Mechanism of this compound action on the Chk1/Chk2 signaling pathway.
Caption: A typical experimental workflow for validating the efficacy of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
Cell Viability (MTS) Assay
This protocol is adapted from standard MTS assay procedures to determine the concentration of this compound that inhibits cell proliferation by 50% (GI50).
Materials:
-
96-well cell culture plates
-
Cell line of interest in appropriate culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate GI50.
-
Treatment: Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells) from all other readings. Normalize the data to the vehicle-only control wells (representing 100% viability) and plot the results as a dose-response curve to calculate the GI50 value.
Western Blot for Phospho-Chk1 (Ser296) and γH2AX
This protocol outlines the detection of key pharmacodynamic markers of this compound activity. A decrease in Chk1 autophosphorylation at Ser296 indicates target engagement, while an increase in γH2AX indicates DNA damage.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser296), Rabbit anti-γH2AX (Ser139), and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-Chk1 and γH2AX to the loading control. Compare the treated samples to the vehicle control to determine the effect of this compound.
References
- 1. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. broadpharm.com [broadpharm.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Vimseltinib's Superior Kinase Selectivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of Vimseltinib, a potent and highly selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), with other kinases. The data presented underscores Vimseltinib's differentiated profile, offering significant advantages in targeted therapies.
Vimseltinib was designed to be a "switch-control" inhibitor, a mechanism that locks CSF1R in an inactive conformation, contributing to its high selectivity.[1][2] This guide delves into the quantitative data from extensive kinase profiling and outlines the experimental methodologies used to determine its remarkable specificity.
Kinase Selectivity Profile: Vimseltinib vs. Other Kinases
Vimseltinib has been rigorously tested against a broad panel of human kinases to ascertain its selectivity. In a comprehensive screen of approximately 300 different kinases, Vimseltinib demonstrated exceptional specificity for its primary target, CSF1R.[3][4][5]
The data reveals that Vimseltinib is over 100-fold more selective for CSF1R compared to any other kinase in the panel and more than 1,000-fold selective against 294 of these kinases.[3][4][5] This high degree of selectivity is particularly notable when compared to its activity against closely related type III receptor tyrosine kinases such as KIT, FMS-like tyrosine kinase 3 (FLT3), and platelet-derived growth factor receptors (PDGFRA and PDGFRB). Against these kinases, Vimseltinib exhibits a selectivity margin of over 500-fold.[3][4][5][6][7][8]
In contrast, other CSF1R inhibitors, such as Pexidartinib, exhibit a broader spectrum of activity, inhibiting KIT, FLT3, and PDGFRA/B at concentrations much closer to their CSF1R inhibitory potency.[4][8] This multi-targeted profile can lead to off-target effects and may limit the achievable dose for optimal CSF1R inhibition.[4][8][9]
The following table summarizes the inhibitory activity of Vimseltinib against its primary target and key off-target kinases, with Pexidartinib included for comparative context.
| Kinase Target | Vimseltinib IC50 (nM) | Pexidartinib IC50 (nM) | Selectivity Fold (Vimseltinib vs. Pexidartinib) |
| CSF1R | 4.2 (at 4 mM ATP)[3][5] | 13 - 20[4][10] | - |
| KIT | 1600[5] | 10 - 27[4][10] | ~107-160 |
| FLT3 | >500-fold selective vs. CSF1R[4][6][7][8] | 160[4][10] | N/A |
| PDGFRA | >500-fold selective vs. CSF1R[3][4][8] | - | N/A |
| PDGFRB | >500-fold selective vs. CSF1R[3][4][8] | - | N/A |
N/A: Specific IC50 values for Vimseltinib against FLT3, PDGFRA, and PDGFRB are not publicly available, but are reported to be over 500 times higher than its CSF1R IC50.
Experimental Protocols
The kinase selectivity of Vimseltinib was determined through rigorous in vitro kinase assays. A general workflow for such an assay is outlined below.
In Vitro Kinase Assay for Selectivity Profiling
The inhibitory activity of Vimseltinib was assessed against a large panel of purified human kinases. The general protocol involved the following steps:
-
Assay Setup: Recombinant human kinases were incubated with a specific peptide substrate and adenosine (B11128) triphosphate (ATP).
-
Inhibitor Addition: A range of concentrations of Vimseltinib was added to the reaction mixture.
-
Kinase Reaction: The kinase reaction was allowed to proceed at a controlled temperature for a specific duration.
-
Signal Detection: The amount of phosphorylated substrate was quantified using methods such as radiometric assays (e.g., ³³P-ATP) or non-radioactive methods (e.g., fluorescence resonance energy transfer - FRET, or luminescence).
-
IC50 Determination: The concentration of Vimseltinib that resulted in 50% inhibition of kinase activity (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.
The initial broad kinase screen for Vimseltinib was performed at a high ATP concentration (10 µM). For kinases that showed significant inhibition (within 1,000-fold of CSF1R activity), further testing was conducted at more physiologically relevant ATP concentrations (1-4 mM) to provide a more accurate assessment of their inhibitory potential in a cellular context.[3][4][5][8]
Signaling Pathway Context
Vimseltinib's high selectivity for CSF1R translates to a targeted disruption of the CSF1/CSF1R signaling pathway. This pathway is a critical regulator of the survival, proliferation, and differentiation of macrophages and other myeloid cells.[3] Dysregulation of this pathway is implicated in various diseases, including certain cancers and inflammatory conditions.
The diagram below illustrates the simplified CSF1R signaling cascade and the point of inhibition by Vimseltinib.
Caption: Simplified CSF1R signaling pathway and Vimseltinib's point of inhibition.
By selectively blocking CSF1R, Vimseltinib effectively inhibits these downstream signaling cascades in CSF1R-dependent cells, while minimizing the potential for off-target effects that could arise from the inhibition of other kinases. This precision is a key differentiator for Vimseltinib as a therapeutic agent.
References
- 1. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Probe Vimseltinib | Chemical Probes Portal [chemicalprobes.org]
- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 8. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF1R gene: MedlinePlus Genetics [medlineplus.gov]
- 10. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to CSF1R Inhibitors Vimseltinib, Pexidartinib, and BLZ945
For researchers, scientists, and drug development professionals, this guide offers an objective in vivo comparison of three key Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors: Vimseltinib (B1652902) (DCC-3014), Pexidartinib (PLX3397), and BLZ945. This analysis is based on available preclinical data to inform experimental design and drug development decisions.
The inhibition of the CSF1R signaling pathway has emerged as a promising strategy in oncology, primarily by targeting tumor-associated macrophages (TAMs) which play a crucial role in tumor progression, immunosuppression, and metastasis.[1][2] This guide delves into the in vivo performance of Vimseltinib, a highly selective CSF1R inhibitor, and compares it with the broader-spectrum kinase inhibitors Pexidartinib and BLZ945.
CSF1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that, upon binding to its ligands CSF1 or IL-34, dimerizes and autophosphorylates, initiating a cascade of downstream signaling.[3] Key pathways activated include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for the survival, proliferation, and differentiation of myeloid cells, including macrophages. By inhibiting CSF1R, these inhibitors aim to modulate the tumor microenvironment by depleting or reprogramming TAMs.
Caption: CSF1R signaling pathway and points of inhibition.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor activity of Vimseltinib, Pexidartinib, and BLZ945 in various preclinical cancer models. It is important to note that these studies were not conducted head-to-head, and thus direct comparisons of efficacy should be made with caution, considering the differences in tumor models, dosing regimens, and endpoints.
Table 1: Vimseltinib (DCC-3014) In Vivo Data
| Tumor Model | Dosing Regimen | Key Findings | Reference |
| MC38 Colorectal Cancer (Syngeneic) | 10 mg/kg, daily oral gavage | Depleted immunosuppressive TAMs, repolarized the adaptive immune cell population to an anti-tumoral profile, and depleted circulating CD16+ monocytes. Demonstrated additive anti-tumor effects when combined with an anti-PD1 antibody. | [4] |
| Prostate Cancer Bone Invasion Model (PC-3) | 10 mg/kg, daily or twice daily oral gavage for 32 days | Exhibited anti-osteolytic activity. | [5] |
Table 2: Pexidartinib (PLX3397) In Vivo Data
| Tumor Model | Dosing Regimen | Key Findings | Reference |
| Osteosarcoma (Orthotopic Xenograft) | 5 mg/kg or 10 mg/kg, retro-orbital injection on days 7 and 14 | Significantly suppressed primary tumor growth and lung metastasis, leading to improved metastasis-free survival. | [6] |
| Osteosarcoma (Cell line and PDX models) | Not specified | Significantly inhibited local OSA tumor growth and lessened metastatic burden. | [7][8] |
| Glioblastoma (Orthotopic) | Not specified | Improved the effects of irradiation and prolonged the median survival of xenotransplanted glioblastoma-bearing mice compared to irradiation alone. | [9] |
Table 3: BLZ945 In Vivo Data
| Tumor Model | Dosing Regimen | Key Findings | Reference |
| Glioblastoma (PDGF-B-driven) | 200 mg/kg/day, daily oral administration | Significantly improved survival, with approximately 70% of treated mice surviving to 26 weeks compared to a median survival of about 6 weeks in the control group. | [10][11] |
| Glioblastoma (Orthotopic Murine Model) | 200 mg/kg, daily for 2 weeks | In combination with radiotherapy (RT), led to the longest survival compared to vehicle, BLZ-945 alone, or RT alone. | [12] |
| inv(16) Acute Myeloid Leukemia (Xenograft) | Not specified | Significantly reduced the viability of inv(16) AML cells in vivo. | [13] |
| Breast and Prostate Tumor-Induced Osteolysis | 200 mg/kg, daily | Significantly reduced the progression of osteolysis by over 50%. | [14] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further investigation.
Vimseltinib in MC38 Colorectal Cancer Model[6]
-
Animal Model: Syngeneic MC38 colorectal cancer model.
-
Cell Line: MC38 murine colon adenocarcinoma cells.
-
Drug Administration: Vimseltinib was administered daily via oral gavage at a dose of 10 mg/kg.
-
Combination Therapy: In a combination arm, a murine anti-PD1 antibody was co-administered.
-
Analysis: Tumor growth was monitored, and upon study completion, tumors were excised for analysis of immune cell populations, including TAMs and adaptive immune cells. Circulating CD16+ monocytes were also quantified.
Caption: Experimental workflow for Vimseltinib in the MC38 model.
Pexidartinib in Osteosarcoma Orthotopic Xenograft Model[8]
-
Animal Model: C3H/HeJ female mice (6-8 weeks old).
-
Cell Line: LM8-Luc murine osteosarcoma cells (1 x 10^6 cells).
-
Tumor Implantation: Cells were orthotopically injected into the proximal tibia.
-
Drug Administration: Pexidartinib was administered via retro-orbital injection at doses of 5 mg/kg or 10 mg/kg on days 7 and 14 post-tumor cell injection.
-
Analysis: Primary tumor growth and lung metastasis were monitored. Metastasis-free survival was recorded.
Caption: Experimental workflow for Pexidartinib in the osteosarcoma model.
BLZ945 in Glioblastoma Mouse Model[12][14]
-
Animal Model: PDGF-B-driven glioma model or orthotopic murine glioblastoma model using TRP GBM cells.
-
Drug Administration: BLZ945 was administered daily by oral gavage at a dose of 200 mg/kg. The vehicle used was 20% Captisol.
-
Combination Therapy: In some studies, BLZ945 was combined with radiotherapy (6 Gy x 3 fractions).
-
Analysis: Tumor volume was monitored by biweekly MRI. Survival was a primary endpoint. In some studies, tumor tissue was analyzed for immune cell infiltration.
Caption: Experimental workflow for BLZ945 in the glioblastoma model.
Concluding Remarks
Vimseltinib, Pexidartinib, and BLZ945 all demonstrate significant in vivo anti-tumor activity through the inhibition of the CSF1R signaling pathway. Vimseltinib stands out for its high selectivity for CSF1R, which may offer a more targeted approach with potentially fewer off-target effects.[1][2] Pexidartinib, a broader spectrum inhibitor also targeting c-Kit and FLT3, has shown efficacy in various solid tumors and is FDA-approved for tenosynovial giant cell tumor.[15] BLZ945 has demonstrated profound effects in preclinical models of glioblastoma and has shown efficacy in reducing bone osteolysis.
The choice of inhibitor for preclinical studies will depend on the specific research question. For studies aiming to specifically dissect the role of CSF1R in the tumor microenvironment, the high selectivity of Vimseltinib may be advantageous. For broader investigations into pathways involving c-Kit and FLT3, Pexidartinib could be a suitable tool. BLZ945's proven efficacy in brain tumor models makes it a strong candidate for neurological cancer research. Further head-to-head in vivo comparative studies are warranted to definitively establish the relative potency and efficacy of these inhibitors in various cancer contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 5. deciphera.com [deciphera.com]
- 6. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. PLX3397 treatment inhibits constitutive CSF1R-induced oncogenic ERK signaling, reduces tumor growth, and metastatic burden in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disruption of CSF-1R signaling inhibits growth of AML with inv(16) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
Synergistic Potential of Vimseltinib: A Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Vimseltinib (B1652902) (formerly DCC-3014) is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a key regulator of macrophage differentiation and survival. While demonstrating notable efficacy as a monotherapy in conditions such as tenosynovial giant cell tumor (TGCT), emerging preclinical and clinical data suggest that the therapeutic potential of Vimseltinib may be enhanced through synergistic combinations with other anti-cancer agents, particularly immunotherapies. This guide provides an objective comparison of Vimseltinib's performance in combination regimens, supported by available experimental data.
Preclinical Evidence: Vimseltinib and Anti-PD-1 Immunotherapy
A key preclinical study investigated the combination of Vimseltinib with an anti-PD-1 antibody in a syngeneic MC38 colorectal cancer mouse model. The rationale for this combination is based on the hypothesis that by depleting tumor-associated macrophages (TAMs) with Vimseltinib, the immunosuppressive tumor microenvironment can be alleviated, thereby enhancing the anti-tumor activity of checkpoint inhibitors.
Quantitative Data Summary
| Treatment Group | Mean Tumor Burden (mm³) at Day 39 | Change in Macrophage Levels (vs. Vehicle) | Change in CD8+ T Cell Levels (vs. Vehicle) | Change in Treg Levels (vs. Vehicle) |
| Vehicle | ~1500 | - | - | - |
| Vimseltinib | ~1000 | Decrease | No significant change | Decrease |
| Anti-PD-1 | ~1250 | No significant change | Increase | No significant change |
| Vimseltinib + Anti-PD-1 | ~500 | Decrease | Increase | Decrease |
Data are approximated from graphical representations in the cited study and are intended for comparative purposes.
The study demonstrated that the combination of Vimseltinib and an anti-PD-1 antibody resulted in additive efficacy in inhibiting tumor growth compared to either agent alone.[1]
Experimental Protocol: Syngeneic MC38 Colorectal Cancer Mouse Model
-
Animal Model: Immunocompetent mice bearing MC38 colorectal tumors.
-
Treatment Administration:
-
Vimseltinib was administered orally.
-
The anti-PD-1 antibody (RMP1-14) was administered intraperitoneally.
-
Dosing commenced on day 12 and continued until day 39.
-
-
Efficacy Assessment: Tumor burden was measured over the course of the treatment.
-
Pharmacodynamic Assessments: At the end of the study, excised tumors were analyzed to determine the levels of various immune cell populations, including macrophages, CD8+ cytotoxic T cells, and regulatory T cells (Tregs).
Clinical Evidence: Vimseltinib and Anti-PD-L1 Immunotherapy
A Phase I clinical trial evaluated the safety, tolerability, and preliminary efficacy of Vimseltinib in combination with avelumab, an anti-PD-L1 inhibitor, in patients with advanced sarcoma.
Quantitative Data Summary
| Parameter | Finding |
| Recommended Phase II Dose (RP2D) | Vimseltinib dose established for the combination |
| Most Common Treatment-Related Adverse Events | Asymptomatic increases in serum amylase, lipase, creatine (B1669601) phosphokinase, AST, and ALT |
| Objective Response Rate (ORR) | No objective responses were observed in this heavily pretreated patient population |
| Median Progression-Free Survival (PFS) at RP2D | 1.55 months (95% CI: 1.25-1.78 months) |
| Pharmacodynamic Effects (Peripheral Blood) | Decrease in myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) |
| Pharmacodynamic Effects (Tumor Biopsies) | Increase in tumor-infiltrating T cells and a decrease in macrophages |
While the combination of Vimseltinib and avelumab was found to be generally safe and well-tolerated, it demonstrated minimal clinical efficacy in this specific study of heavily pretreated sarcoma patients.[2][3] However, the observed pharmacodynamic changes in both peripheral blood and tumor tissue support the proposed mechanism of action for this combination.
Experimental Protocol: Phase I Clinical Trial in Advanced Sarcoma
-
Study Design: Phase I, open-label, dose-escalation and dose-expansion study.
-
Patient Population: Patients with unresectable or metastatic sarcoma.
-
Treatment Regimen:
-
Vimseltinib administered orally on a continuous daily schedule.
-
Avelumab administered intravenously every two weeks.
-
-
Primary Objectives: To determine the recommended Phase II dose (RP2D) and to assess the safety and tolerability of the combination.
-
Secondary Objectives: To evaluate the preliminary anti-tumor activity (Objective Response Rate by RECIST v1.1).
-
Correlative Studies: Analysis of peripheral blood mononuclear cells and paired tumor biopsies to assess changes in immune cell populations.
Signaling Pathways and Experimental Workflows
Vimseltinib's Mechanism of Action and Synergy with Immunotherapy
Caption: Vimseltinib inhibits CSF1R on TAMs, reducing their immunosuppressive activity, while checkpoint inhibitors block the PD-1/PD-L1 axis, restoring T cell function.
Preclinical Experimental Workflow
Caption: Workflow of the preclinical study evaluating Vimseltinib in combination with anti-PD-1 therapy.
Clinical Trial Workflow
Caption: Workflow of the Phase I clinical trial of Vimseltinib combined with avelumab.
Conclusion
The available data suggests a rational basis for combining the CSF1R inhibitor Vimseltinib with immune checkpoint inhibitors. Preclinical studies have demonstrated additive anti-tumor efficacy and favorable modulation of the tumor microenvironment. While a Phase I clinical trial in a heavily pretreated sarcoma population did not show significant clinical efficacy, it confirmed the safety of the combination and provided evidence of on-target pharmacodynamic effects. Further investigation in less refractory patient populations and in combination with other therapeutic modalities is warranted to fully elucidate the synergistic potential of Vimseltinib. Researchers are encouraged to consider these findings in the design of future preclinical and clinical studies.
References
- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase I study of the CSF1R inhibitor vimseltinib in combination with the PD-L1 inhibitor avelumab in patients with advanced sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Vimseltinib vs. BLZ945 in CSF-1R Inhibition
For Immediate Release
In the landscape of targeted cancer therapy, the inhibition of the Colony-Stimulating Factor 1 Receptor (CSF-1R) has emerged as a promising strategy, particularly for tumors dependent on the tumor-associated macrophage (TAM) population. Two notable contenders in this arena are Vimseltinib (formerly DCC-3014) and BLZ945 (Sotuletinib). This guide provides a comprehensive, data-driven comparison of these two potent CSF-1R inhibitors, designed for researchers, scientists, and drug development professionals.
Vimseltinib, an oral, switch-control tyrosine kinase inhibitor, is engineered for high selectivity and potency against CSF-1R.[1][2][3][4] It functions by locking the CSF-1R kinase in an inactive state, a distinct mechanism from traditional ATP-competitive inhibitors.[5][6] This unique binding mode contributes to its impressive selectivity.[5][6] In contrast, BLZ945 is also a potent and selective, orally bioavailable CSF-1R inhibitor known for its ability to penetrate the blood-brain barrier.[5][7]
This guide will delve into the preclinical and clinical data available for both compounds, presenting a head-to-head comparison of their performance and providing detailed experimental methodologies to support the findings.
Quantitative Data Summary
The following tables summarize the key quantitative data for Vimseltinib and BLZ945, compiled from various preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Vimseltinib | BLZ945 (Sotuletinib) | Reference |
| CSF-1R IC50 | 10.1 nmol/L (in M-NFS-60 cells) | 1 nM (biochemical IC50) | [7][8] |
| Kinase Selectivity | >500-fold selective vs. FLT3, KIT, PDGFRA, and PDGFRB | >1000-fold selective against closest receptor tyrosine kinase homologs | [7][8] |
| Cellular Activity | Inhibition of CSF-1-dependent proliferation (M-NFS-60 cells) with IC50 = 10.1 nmol/L | Inhibition of CSF-1-dependent proliferation (BMDMs) with EC50 = 67 nM | [8][9] |
Table 2: Preclinical Efficacy
| Model | Vimseltinib | BLZ945 (Sotuletinib) | Reference |
| Tenosynovial Giant Cell Tumor (TGCT) | Reduction in tumor burden in TGCT patients (Phase I) | Inhibited TGCT cell growth and induced apoptosis | [1][2][7] |
| Glioma | Not reported | Blocks tumor progression and significantly improves survival in glioma-bearing mice | [9] |
| Breast Cancer Brain Metastasis | Not reported | Reduced the formation and size of brain metastases | [10] |
| Colorectal Cancer | Inhibition of tumor growth in the syngeneic MC38 model | Not reported | [1] |
| Osteolysis | Inhibition of bone degradation in a mouse cancer model | Significant reduction in the progression of tumor-induced osteolysis | [1][11] |
Table 3: Clinical Trial Overview
| Parameter | Vimseltinib (MOTION Trial - Phase 3) | BLZ945 (NCT02829723 - Phase I/II) | Reference |
| Indication | Symptomatic Tenosynovial Giant Cell Tumor (TGCT) | Advanced Solid Tumors, including Glioblastoma | [5][12][13][14] |
| Primary Endpoint | Objective Response Rate (ORR) at Week 25 | Safety, Tolerability, Pharmacokinetics, and Anti-tumor Activity | [5][14] |
| Key Efficacy Result | ORR of 40% vs 0% for placebo at Week 25 | Partial responses observed in some patients with advanced solid tumors and glioblastoma | [5][14] |
| Status | Approved by the FDA for TGCT | Terminated by the sponsor | [6][15] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: CSF-1R signaling pathway and points of inhibition by Vimseltinib and BLZ945.
Caption: General experimental workflow for preclinical evaluation of CSF-1R inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against CSF-1R kinase activity.
Methodology:
-
Recombinant human CSF-1R kinase domain is incubated with the test compound (Vimseltinib or BLZ945) at various concentrations.
-
A kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using methods such as radioactive ATP incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of the compounds on the proliferation of CSF-1 dependent cells.
Methodology:
-
CSF-1 dependent cells (e.g., M-NFS-60 murine leukemia cells or bone marrow-derived macrophages) are seeded in 96-well plates.[8][9]
-
Cells are treated with a range of concentrations of Vimseltinib or BLZ945.
-
After an incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and EC50 values are determined.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells (e.g., glioma cells for BLZ945 studies).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Vimseltinib or BLZ945 is administered orally at a specified dose and schedule.[1]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
Clinical Trial Protocol: Vimseltinib MOTION Study (NCT05059262)
Objective: To evaluate the efficacy and safety of Vimseltinib in patients with symptomatic tenosynovial giant cell tumor (TGCT) not amenable to surgery.[12][13][14]
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study with two parts.[12][13][14]
-
Part 1: Eligible patients are randomized in a 2:1 ratio to receive either Vimseltinib (30 mg twice weekly) or a matching placebo for 24 weeks.[12][13]
-
Part 2: An open-label extension phase where all participants, including those who received a placebo in Part 1, receive Vimseltinib.[12][13]
Primary Outcome Measure: Objective Response Rate (ORR) at week 25, assessed by an independent radiological review according to RECIST v1.1 criteria.[14]
Inclusion Criteria:
-
Adult patients (≥18 years) with a histologically confirmed diagnosis of TGCT.[16]
-
Symptomatic disease, defined as at least moderate pain or stiffness.[16]
-
TGCT not amenable to surgical resection that is likely to result in worsening functional limitation or severe morbidity.[14]
Exclusion Criteria:
-
Prior systemic therapy with a CSF-1 or CSF-1R targeted agent.[16]
Clinical Trial Protocol: BLZ945 (NCT02829723)
Objective: To characterize the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of BLZ945 as a single agent or in combination with the PD-1 inhibitor spartalizumab in adult patients with advanced solid tumors.[5]
Study Design: A Phase I/II, open-label, multicenter, dose-escalation and expansion study.[5]
-
Phase I (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of BLZ945 alone and in combination with spartalizumab.[5]
-
Phase II (Expansion): To evaluate the preliminary anti-tumor activity of BLZ945 at the RP2D in specific cohorts of patients, including those with glioblastoma.[5]
Primary Outcome Measures:
-
Incidence of dose-limiting toxicities (DLTs).
-
Incidence and severity of adverse events.
Inclusion Criteria (Phase II Glioblastoma Cohort):
-
Adult patients with recurrent glioblastoma.[5]
Exclusion Criteria:
Conclusion
Both Vimseltinib and BLZ945 are highly potent and selective inhibitors of CSF-1R, demonstrating significant promise in preclinical models. Vimseltinib has successfully translated its preclinical efficacy into a clinically approved therapy for TGCT, showcasing a favorable safety profile. BLZ945, with its brain-penetrant properties, has shown compelling preclinical activity in challenging central nervous system malignancies like glioblastoma. While direct comparative clinical trials are lacking, the available data suggest that both molecules are valuable tools for researchers and drug developers exploring the therapeutic potential of CSF-1R inhibition. The distinct profiles of these two inhibitors may lend themselves to different therapeutic applications, highlighting the importance of continued research to define their optimal use in oncology.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Vimseltinib for Tenosynovial Giant Cell Tumor (MOTION) - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Vimseltinib versus placebo for tenosynovial giant cell tumour (MOTION): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hi-Affi™ Humanized CSF1R Immune Checkpoint Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 16. A Study of BLZ945 Single Agent or BLZ945 in Combination With PDR001 in Advanced Solid Tumors [clin.larvol.com]
- 17. A phase I/II, open-label, multi-center study of the safety and efficacy of BLZ945 as single agent and in combination with PDR001 in adults patients with advanced solid tumors | Dana-Farber Cancer Institute [dana-farber.org]
Reproducibility of VER-00158411 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for VER-00158411, a potent inhibitor of checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2). The information presented here is intended to assist researchers in evaluating the reproducibility and potential applications of this compound in cancer therapy. This compound, also referred to as V158411, has demonstrated activity both as a monotherapy and in combination with DNA damaging agents in preclinical models.
Performance Comparison
This compound is a highly potent inhibitor of both Chk1 and Chk2, with IC50 values of 4.4 nM and 4.5 nM, respectively, in biochemical assays.[1] Its efficacy in cellular assays is demonstrated by its ability to inhibit the autophosphorylation of Chk1 (S296) and Chk2 (S516) in cells treated with etoposide, with IC50 values of 48 nM for Chk1 and 904 nM for Chk2.[1] This indicates a cellular selectivity of 19-fold for Chk1 over Chk2.
In Vitro Efficacy
The growth inhibitory (GI50) activity of this compound as a single agent has been evaluated in a panel of human cancer cell lines, with GI50 values ranging from 0.50 to 9.5 μM.[1]
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HT29 | Colon | >10 | [1] |
| U2OS | Osteosarcoma | 0.79 | [2] |
| A2058 | Melanoma | Not Reported | |
| MDA-MB-231 | Breast | Not Reported | |
| SW620 | Colon | Not Reported |
Comparison with Alternative Chk1/Chk2 Inhibitors
A key mechanism of action for Chk1 inhibitors is the induction of DNA damage, often measured by the phosphorylation of H2AX (γH2AX). One study categorized Chk1 inhibitors into two classes based on their ability to induce γH2AX. This compound, along with LY2603618 and ARRY-1A, was shown to strongly induce γH2AX, pChk1 (S317), and pRPA32 (S4/S8). In contrast, inhibitors like MK-8776 and GNE-900 did not produce a similar strong induction.[3]
| Inhibitor | Target(s) | γH2AX Induction | CDK2 Selectivity | Reference |
| This compound | Chk1, Chk2 | Strong | >10,000-fold vs CDK1 | [1][3] |
| LY2603618 | Chk1, Chk2 | Strong | Highly selective over CDK2 | [2][3] |
| ARRY-1A | Chk1 | Strong | >100-fold selective vs CDK2 | [2][3] |
| MK-8776 | Chk1 | Weak | Inhibits CDK2 (IC50 = 0.16 µM) | [2][3] |
| GNE-900 | Chk1 | Weak | Inhibits CDK2 (IC50 = 0.37 µM) | [2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Chk1/Chk2 signaling pathway and a general workflow for evaluating Chk1 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. The following are summaries of key methodologies used in the evaluation of this compound.
Cell Viability Assay
-
Method: Sulforhodamine B (SRB) assay.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours). After treatment, cells are fixed with trichloroacetic acid, stained with SRB, and the absorbance is read on a plate reader.
-
Data Analysis: The concentration of inhibitor that causes 50% growth inhibition (GI50) is calculated from the dose-response curve.
Western Blotting for Phospho-Kinase Analysis
-
Method: Standard Western blotting protocol.
-
Procedure: Cells are treated with a DNA damaging agent (e.g., etoposide) to induce checkpoint activation, followed by treatment with this compound. Cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of Chk1 and Chk2.
-
Data Analysis: Band intensities are quantified using densitometry to determine the inhibition of kinase phosphorylation.
γH2AX Immunofluorescence Assay
-
Method: Immunofluorescence microscopy.
-
Procedure: Cells are grown on coverslips, treated with the inhibitor, and then fixed and permeabilized. Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Data Analysis: The percentage of γH2AX-positive cells is determined by fluorescence microscopy. The EC50 for γH2AX induction can be calculated from dose-response experiments.[2]
In Vivo Xenograft Studies
-
Method: Subcutaneous tumor xenograft model in immunocompromised mice.
-
Procedure: Human tumor cells are injected subcutaneously into nude mice. Once tumors are established, mice are treated with vehicle, a chemotherapeutic agent (e.g., irinotecan), this compound, or a combination of the two. Tumor volume and body weight are measured regularly.
-
Data Analysis: Tumor growth inhibition is calculated to assess the anti-tumor efficacy of the treatments.[4]
Reproducibility and Conclusion
The available data suggest that the in vitro and in vivo effects of this compound are reproducible, as evidenced by consistent findings across different studies from the same research group. The characterization of this compound as a potent Chk1/Chk2 inhibitor that induces DNA damage and potentiates the efficacy of chemotherapy is well-supported by the published experimental data. However, for independent verification and to ensure inter-laboratory reproducibility, further studies by different research groups would be beneficial. The detailed protocols provided in the primary literature should allow for such independent validation. The clear distinction in the cellular phenotype induced by this compound compared to other Chk1 inhibitors like MK-8776 provides a strong basis for its distinct classification and potential for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Checkpoint kinase 1 (Chk1) – pre-clinical candidate [vernalis.com]
Unveiling Preclinical Biomarkers for Vimseltinib Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Vimseltinib (B1652902) (DCC-3014) is an investigational, potent, and highly selective switch-control inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] Its mechanism of action, which locks the CSF1R kinase in an inactive state, confers a distinct advantage in terms of selectivity over other multi-kinase inhibitors that also target CSF1R.[1][3] This guide provides a comprehensive comparison of preclinical biomarkers for Vimseltinib response, with a focus on its performance against the multi-kinase inhibitor Pexidartinib. The experimental data presented herein is derived from various preclinical models and aims to inform researchers on the key indicators of Vimseltinib's potent and selective activity.
Executive Summary of Preclinical Performance
Vimseltinib demonstrates superior selectivity for CSF1R compared to Pexidartinib, a key differentiating factor that translates to a more targeted inhibition of CSF1R-driven cellular processes. This selectivity is a critical biomarker in itself, suggesting a potentially wider therapeutic window and fewer off-target effects. In preclinical studies, Vimseltinib has shown durable suppression of CSF1R activity, leading to the depletion of macrophages and other CSF1R-dependent cells, inhibition of tumor growth, and prevention of bone degradation in various cancer models.[1][2]
Data Presentation: Quantitative Comparison of Vimseltinib and Other CSF1R Inhibitors
The following tables summarize the quantitative data from preclinical studies, highlighting the potency and selectivity of Vimseltinib in comparison to Pexidartinib.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. CSF1R |
| Vimseltinib | CSF1R | 3 | - |
| KIT | >1600 | >500-fold | |
| FLT3 | >3000 | >1000-fold | |
| PDGFRA | >3000 | >1000-fold | |
| PDGFRB | >3000 | >1000-fold | |
| Pexidartinib | CSF1R | 20 | - |
| KIT | 10 | 0.5-fold | |
| FLT3 | 160 | 8-fold |
Data compiled from multiple sources.[1][4]
Table 2: In Vitro Cellular Activity
| Assay | Cell Line | Treatment | IC50 (nM) | Key Finding |
| CSF1R Phosphorylation | THP-1 (Human monocytic) | Vimseltinib | 19 | Potent inhibition of CSF1R signaling. |
| Pexidartinib | 17 | Similar potency to Vimseltinib in this assay. | ||
| Cell Proliferation | M-NFS-60 (Murine myeloid) | Vimseltinib | 10.1 | Effective inhibition of CSF1-dependent cell growth. |
Data from Smith BD, et al. Mol Cancer Ther. 2021.[1]
Table 3: In Vivo Preclinical Model - MC38 Colorectal Cancer
| Treatment | Endpoint | Result |
| Vimseltinib (10 mg/kg BID) | Tumor Growth Inhibition | Significant reduction in tumor burden.[5] |
| Macrophage Depletion in Tumor | Significant decrease in tumor-associated macrophages.[5] |
BID: twice daily. Data from Smith BD, et al. Mol Cancer Ther. 2021.[5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MOTION study: a randomized, phase III study of vimseltinib for the treatment of tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of VER-00158411: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of VER-00158411, a checkpoint kinase 1 (CHK1) and CHK2 inhibitor identified by CAS number 1174664-88-0. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to ensure laboratory safety and environmental compliance.
Immediate Safety Considerations
Before handling this compound, consult the Safety Data Sheet (SDS). While specific hazard classifications may vary by supplier, general precautions for handling potent chemical compounds should be observed. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Disposal Procedures
This compound and its containers must be disposed of as hazardous waste. Do not dispose of this material down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), in a designated, leak-proof, and properly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," the CAS number "1174664-88-0," and any relevant hazard pictograms.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. Ensure the storage area is cool and well-ventilated.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[1] Follow all federal, state, and local environmental control laws for disposal.
Quantitative Data for Disposal
No specific quantitative data for the disposal of this compound (e.g., concentration limits for sewer disposal) is available, as drain disposal is prohibited. All waste must be handled as concentrated hazardous material.
| Parameter | Value | Source |
| CAS Number | 1174664-88-0 | [2] |
| Recommended Disposal Method | Licensed Professional Waste Disposal Service | [1] |
Experimental Protocols
There are no specific experimental protocols required for the disposal of this compound. The primary procedure is collection, proper labeling, and transfer to a certified hazardous waste management company.
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all applicable federal, state, and local regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
